molecular formula C23H18BrNO4 B1390398 Fmoc-DL-(2-bromophenyl)glycine CAS No. 1219346-87-8

Fmoc-DL-(2-bromophenyl)glycine

Cat. No.: B1390398
CAS No.: 1219346-87-8
M. Wt: 452.3 g/mol
InChI Key: YSSWSOALPZVFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-DL-(2-bromophenyl)glycine is a useful research compound. Its molecular formula is C23H18BrNO4 and its molecular weight is 452.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-DL-(2-bromophenyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-(2-bromophenyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWSOALPZVFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-DL-(2-bromophenyl)glycine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthetic Utility, and Handling Protocols

Executive Summary & Strategic Utility

Fmoc-DL-(2-bromophenyl)glycine (CAS: 1219346-87-8) is a non-canonical amino acid (ncAA) utilized primarily in the synthesis of complex peptidomimetics and diversity-oriented peptide libraries.[1] Its core utility lies in its dual functionality:

  • Structural Rigidity: As an aryl glycine, it introduces significant conformational constraint compared to alkyl amino acids, restricting backbone flexibility (

    
     torsion angles).[1]
    
  • Orthogonal Reactivity: The ortho-bromide substituent serves as a high-value "handle" for late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl linkages or stapled peptides.[1]

Critical Technical Note: The presence of the electron-withdrawing phenyl ring directly attached to the


-carbon significantly increases the acidity of the 

-proton. Consequently, this residue is highly prone to racemization during base-mediated activation and coupling.[1] Standard SPPS protocols must be modified to mitigate this risk.[1]

Physicochemical Profile

PropertyData
Chemical Name Fmoc-DL-(2-bromophenyl)glycine
CAS Number 1219346-87-8
Molecular Formula

Molecular Weight 452.31 g/mol
Stereochemistry Racemic (DL); mixture of (

) and (

) enantiomers
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM
Appearance White to off-white powder
Storage +2°C to +8°C; Protect from light and moisture

Synthetic Reactivity & Mechanisms

The Racemization Challenge

Unlike alanine or phenylalanine, aryl glycines lack the insulating methylene group between the


-carbon and the aromatic ring. The electron-withdrawing nature of the 2-bromophenyl group stabilizes the enolate intermediate formed upon proton abstraction.
  • Mechanism: Base-induced deprotonation of the activated ester species (oxazolone intermediate) leads to rapid loss of chiral integrity.[1]

  • Implication: Using strong bases (e.g., DIPEA) during the activation step is contraindicated.

Ortho-Bromo Steric Hindrance

The bromine atom at the ortho (2-) position creates significant steric bulk.[1]

  • Coupling Difficulty: Acylation of the N-terminus of this residue (when it is on the resin) can be sluggish.

  • Cross-Coupling: In Suzuki-Miyaura reactions, the ortho-bromide is more difficult to access than meta or para isomers, requiring specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Experimental Protocols

Protocol A: Low-Racemization Coupling (SPPS)

Objective: Incorporate Fmoc-DL-(2-bromophenyl)glycine into a peptide chain while minimizing epimerization.[1]

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 minutes.

  • Activation (Pre-activation is forbidden):

    • Dissolve 3.0 eq of Fmoc-DL-(2-bromophenyl)glycine and 3.0 eq of Oxyma Pure in minimal DMF.

    • Add 3.0 eq of DIC .[1]

    • Crucial: Do not add DIPEA or NMM.[1] The mixture should remain neutral/acidic.

  • Coupling:

    • Immediately add the activated solution to the resin.

    • Agitate for 60–120 minutes at room temperature.

  • Monitoring: Use the Kaiser Test. If incomplete, recouple using HATU/HOAt/TMP (2,4,6-trimethylpyridine) as a weaker base than DIPEA.[1]

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: React the 2-bromo handle with an aryl boronic acid to form a biaryl side chain.[1]

Reagents:

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: SPhos (10 mol%) – Essential for ortho-substituted halides.[1]

  • Base:

    
     (2M aqueous solution)[1]
    
  • Partner: Aryl Boronic Acid (5.0 eq)

Workflow:

  • Solvent Swap: Wash resin with degassed DME (Dimethoxyethane) or 1,4-Dioxane.[1]

  • Reaction Assembly:

    • In a vial under Argon, mix Boronic Acid,

      
      , and SPhos in DME.
      
    • Add the catalyst mixture to the resin.[2]

    • Add the aqueous

      
       (ratio 9:1 Organic:Aqueous).[1]
      
  • Incubation: Heat to 60°C for 4–16 hours under inert atmosphere.

  • Wash: Extensive washing with DMF, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.[1]

Visualization of Chemical Logic

Diagram 1: Reactivity & Racemization Pathway

This diagram illustrates the structural vulnerability of the molecule and the logic behind the specific coupling protocols.

G cluster_0 Critical Control Point FmocAA Fmoc-DL-(2-Br-Ph)Gly (Starting Material) Activated Activated Ester (Oxyma/DIC) FmocAA->Activated Activation Oxazolone Oxazolone Intermediate (High Acidity) Activated->Oxazolone Cyclization Peptide Target Peptide (Intact Stereocenter) Activated->Peptide Coupling (Fast) Enolate Planar Enolate (Racemized) Oxazolone->Enolate Base (DIPEA) Enolate->Peptide Coupling (Racemic Mix)

Caption: Pathway showing how base-mediated activation leads to oxazolone formation and subsequent racemization via the enolate. Protocol A avoids the "Base (DIPEA)" step to prevent the red path.

Diagram 2: Orthogonal Workflow (Suzuki Coupling)

This diagram details the post-synthetic modification workflow utilizing the bromine handle.

G Resin Resin-Bound Peptide (Containing 2-Br-PhGly) Transition Oxidative Addition (Sterically Hindered) Resin->Transition Mix @ 60°C Reagents Pd2(dba)3 + SPhos Ar-B(OH)2 + K3PO4 Reagents->Transition Product Biaryl Peptide (Modified Side Chain) Transition->Product Reductive Elimination

Caption: On-resin Suzuki-Miyaura coupling workflow. SPhos is required to overcome the steric hindrance of the oxidative addition step at the ortho-position.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye).[1] The 2-bromophenyl moiety is potentially genotoxic; handle with full PPE.[1]

  • Stability: Stable as a solid.[1] In solution (DMF), the Fmoc group can slowly degrade if amine impurities are present. Prepare solutions immediately before use.

  • Waste: Segregate as halogenated organic waste.

References

  • Matrix Scientific. (n.d.).[1] Fmoc-DL-(2-bromophenyl)glycine Properties and Safety. Retrieved from [1]

  • Liang, C., et al. (2017).[1][3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Retrieved from [1]

  • MDPI. (2021). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Retrieved from [1][4]

  • Santa Cruz Biotechnology. (n.d.).[1] Fmoc-DL-(2-bromophenyl)glycine Product Data. Retrieved from [1]

Sources

Engineering Efficacy: A Technical Guide to Halogenated Unnatural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of halogenated unnatural amino acids (UAAs) has shifted from a niche academic exercise to a pivotal strategy in modern peptide drug discovery. Beyond simple steric bulk, halogens offer a tunable spectrum of physicochemical properties—from the metabolic armor of fluorine to the precision molecular recognition of iodine-mediated halogen bonding (XB). This guide provides a technical roadmap for leveraging these tools to overcome the three "Great Walls" of peptide therapeutics: proteolytic instability , poor membrane permeability , and sub-optimal target affinity .

Part 1: The Physicochemical Toolkit

The Fluorine vs. Heavy Halogen Dichotomy

To apply halogenated UAAs effectively, one must distinguish between the behavior of Fluorine (F) and the heavier halogens (Cl, Br, I).[1] They are not functionally interchangeable.

  • Fluorine (The Shield): Possesses the highest electronegativity (3.98) and low polarizability. It tightly holds its electrons, creating a non-polarizable shell that mimics hydrogen sterically but drastically alters electronic distribution. It rarely participates in halogen bonding in biological systems.

  • Chlorine, Bromine, Iodine (The Anchors): These exhibit the "Sigma Hole" phenomenon.[2][3] As polarizability increases (I > Br > Cl), the electron density on the halogen atom becomes anisotropic. While the equatorial region remains electronegative, a region of positive electrostatic potential (the

    
    -hole) forms along the R-X bond axis, allowing for highly directional non-covalent interactions with nucleophiles (Lewis bases like backbone carbonyls).[4]
    
Quantitative Comparison of Halogenated UAAs

The following table summarizes key parameters for selecting the appropriate halogen substitution.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Application Focus
Van der Waals Radius (Å) 1.201.471.751.851.98Steric scanning
Electronegativity (Pauling) 2.203.983.162.962.66Electronic modulation
C-X Bond Length (Å) 1.091.351.771.942.14Reach/Proximity
Hydrophobicity (

)
0.000.140.710.861.12Permeability/Binding

-Hole Strength
N/ANegligibleWeakModerateStrongHalogen Bonding (XB)
Mechanism of Action: The Sigma Hole

The diagram below illustrates the directional nature of Halogen Bonding, critical for designing high-affinity ligands.

SigmaHole cluster_0 Donor Molecule (Peptide) Carbon Carbon Backbone Halogen Halogen Atom (X) (Br or I) Carbon->Halogen Covalent Bond SigmaHole σ-Hole (+) (Electron Deficient) Halogen->SigmaHole Anisotropic Charge Dist. LewisBase Target Nucleophile (-) (e.g., Carbonyl O) SigmaHole->LewisBase Halogen Bond (XB) (160°-180° Angle)

Figure 1: The Sigma Hole mechanism.[2][4][5] Note the strict linearity (160°-180°) required for optimal Halogen Bonding, unlike the more flexible Hydrogen Bond.

Part 2: Strategic Applications in Drug Design

Metabolic Stability via Fluorination

The Challenge: Rapid degradation by proteases (e.g., chymotrypsin, trypsin) and hepatic metabolism (CYP450). The Solution: Strategic incorporation of Trifluoromethyl-alanine (


-Ala) or Fluorinated Phenylalanine.
  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting metabolic "hotspots" (sites prone to oxidation) with fluorine blocks CYP450 hydroxylation.

  • Electronic Effect: Fluorination of aromatic rings (e.g., 4-F-Phe) lowers the electron density of the ring, making it less susceptible to oxidative metabolism while simultaneously increasing lipophilicity.

  • Steric Shielding: Incorporating

    
    -trifluoromethyl amino acids creates a steric block that prevents proteases from accessing the peptide backbone, significantly extending half-life (
    
    
    
    ).
Enhancing Membrane Permeability

The Challenge: Peptides are typically polar and large, preventing passive diffusion across the Blood-Brain Barrier (BBB) or cell membranes. The Solution: Halogenation to modulate lipophilicity without disrupting the pharmacophore.

  • Protocol: Replace hydrophobic residues (Phe, Tyr, Trp) with their chlorinated or brominated analogs (e.g., 4-Cl-Phe).

  • Data Support: Studies on Enkephalin analogs demonstrated that para-chlorination of Phenylalanine significantly increased lipophilicity (

    
    ) and BBB permeability compared to the parent peptide [5].
    
  • Self-Validating Check: Monitor retention time shifts on Reverse-Phase HPLC (RP-HPLC). A successful halogen incorporation should result in a predictable increase in retention time (hydrophobicity).

Affinity Optimization via Halogen Bonding

The Challenge: Reaching "low nanomolar" potency often requires interactions stronger than Van der Waals forces. The Solution: Introduction of Iodine or Bromine to target backbone carbonyls in the receptor.

  • Design Logic: If a peptide ligand has a hydrophobic pocket that faces a backbone carbonyl on the target protein, replacing a methyl group (Val/Leu) with a heavy halogen (I/Br) can induce a Halogen Bond. This interaction is orthogonal to water, meaning it persists even in solvated environments, unlike some hydrogen bonds.

Part 3: Synthetic Methodologies (SPPS)

Synthesizing peptides with bulky or electron-withdrawing halogenated UAAs requires modifications to standard Fmoc protocols.

Modified Fmoc-SPPS Protocol for Halogenated UAAs

Objective: Efficient coupling of sterically hindered (e.g.,


-methyl, 

-trifluoromethyl) or electron-deficient halogenated amino acids.

Materials:

  • Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (2-CTC) (to prevent diketopiperazine formation).

  • Coupling Reagents: HATU (preferred for sterics) or DIC/Oxyma.

Step-by-Step Workflow:

  • Resin Swelling: DCM for 30 mins, followed by DMF wash.[6][7]

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Monitor UV absorbance to ensure complete Fmoc removal.

  • Coupling (The Critical Step):

    • Standard AA: 3 eq AA, 3 eq HATU, 6 eq DIPEA, 45 min.

    • Halogenated UAA: Use 4 eq of UAA. Pre-activate with HATU/HOAt for 2 mins before adding to resin. Extend coupling time to 2-4 hours .

    • Double Coupling: Mandatory for

      
      -substituted UAAs. Repeat the coupling step with fresh reagents.
      
  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). Note: For Iodinated AAs, avoid strong reducing agents or extended light exposure to prevent dehalogenation.

Decision Tree for Experimental Design

DesignLogic Start Design Goal Stability Increase Metabolic Stability Start->Stability Permeability Increase Membrane Permeability Start->Permeability Affinity Increase Potency (Target Binding) Start->Affinity Fluoro Use Fluorine (F) (e.g., 4-F-Phe, CF3-Ala) Stability->Fluoro ChloroBromo Use Chlorine (Cl) or Bromine (Br) (e.g., 4-Cl-Phe) Permeability->ChloroBromo Iodo Use Iodine (I) or Bromine (Br) (e.g., 4-I-Phe) Affinity->Iodo Mech1 Mechanism: Block Oxidation & Steric Shield Fluoro->Mech1 Mech2 Mechanism: Increase Lipophilicity (LogP) ChloroBromo->Mech2 Mech3 Mechanism: Halogen Bonding (XB) Iodo->Mech3

Figure 2: Strategic decision tree for selecting halogenated UAAs based on therapeutic endpoints.

Part 4: Advanced Case Study

Optimization of an Antimicrobial Peptide (AMP)

Context: A cationic AMP shows good potency but poor serum stability and low membrane penetration. Intervention:

  • Scanning: A "Halogen Scan" is performed on the hydrophobic face of the amphipathic helix.

  • Substitution: Phenylalanine at position 4 is replaced with 4-trifluoromethyl-phenylalanine .

  • Result:

    • Stability:[1][8][][10][11] The bulky

      
       group protects the adjacent peptide bond from chymotrypsin cleavage.
      
    • Activity: The increased hydrophobicity enhances insertion into the bacterial lipid bilayer.

    • Validation: Confirmed via MIC (Minimum Inhibitory Concentration) assay against S. aureus and serum stability assay (incubation with human plasma followed by LC-MS).

References

  • Metrangolo, P., et al. (2005). Halogen Bonding in Biological Molecules.[2][3] Nature Structural & Molecular Biology. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structure, Thermodynamics, and Applications. Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link

  • Weber, S.J., et al. (1999). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Peptides. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Strategic Utilization of Fmoc-DL-(2-bromophenyl)glycine in Peptidomimetic SAR Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide outlines the integration of Fmoc-DL-(2-bromophenyl)glycine into solid-phase peptide synthesis (SPPS) workflows for Structure-Activity Relationship (SAR) studies. As a non-canonical amino acid (NCAA), this molecule offers a dual utility: it serves as a conformationally constrained scaffold due to the phenylglycine backbone and as a "warhead" for Late-Stage Functionalization (LSF) via the ortho-bromo handle. This guide addresses the critical synthetic challenges—specifically steric hindrance and


-proton acidity—and provides validated protocols for coupling and on-resin cross-coupling.

Chemical and Physical Profile

Fmoc-DL-(2-bromophenyl)glycine is a lipophilic, sterically crowded phenylalanine analogue. Its phenylglycine core renders the


-proton highly acidic, significantly increasing the risk of racemization during standard SPPS cycles.

Table 1: Physicochemical Specifications

PropertySpecificationCritical Note
Molecular Formula

High lipophilicity requires polar aprotic solvents (DMF/NMP).
Molecular Weight 452.30 g/mol Significant mass increase compared to Phe (165.2 g/mol ).
Stereochemistry DL (Racemic)Supplied as a 50:50 mixture of enantiomers. Requires chiral resolution or diastereomeric library deconvolution.
Electronic Effect Electron-withdrawing (Br)Increases acidity of

-proton (

approx. 12-13 vs 14 for Phe).
Steric Profile Ortho-substitutionHigh steric clash with

-terminal protecting groups during coupling.

Strategic Utility in SAR

The incorporation of (2-bromophenyl)glycine is rarely a random substitution; it is a calculated design choice driven by three mechanistic pillars:

  • Conformational Locking: Unlike phenylalanine, which possesses a flexible methylene spacer (

    
    ), phenylglycine attaches the aromatic ring directly to the 
    
    
    
    -carbon. This restricts
    
    
    and
    
    
    torsional angles, locking the peptide backbone into specific secondary structures (often favoring turns).
  • Halogen Bonding: The bromine atom acts as a Sigma-hole donor, capable of forming halogen bonds with backbone carbonyls or receptor nucleophiles, a distinct interaction from hydrogen bonding.

  • Late-Stage Functionalization (LSF): The aryl bromide is chemically inert to standard SPPS deprotection (piperidine) and cleavage (TFA) conditions, but highly reactive to Palladium (Pd) catalysis. This allows the synthesis of "parent" peptides that can be diversified into biaryl libraries on-resin.

Visualization: The Strategic Workflow

The following diagram illustrates the decision tree for utilizing this scaffold in drug discovery.

SAR_Workflow Start Fmoc-DL-(2-Br)Phg-OH SPPS SPPS Incorporation (Steric/Racemization Control) Start->SPPS Protocol A Branch Strategic Branching SPPS->Branch Direct Direct Cleavage Branch->Direct Path 1 LSF On-Resin Suzuki Coupling Branch->LSF Path 2 Result1 Steric/Conf. Scan (Halogen Bonding) Direct->Result1 Result2 Biaryl Library (Chemical Space Expansion) LSF->Result2

Figure 1: Strategic workflow for integrating Fmoc-DL-(2-bromophenyl)glycine into peptide libraries.

Technical Workflow: Incorporation and Racemization Control

The Challenge: Base-Catalyzed Epimerization

The most critical failure mode with phenylglycine derivatives is racemization. The electron-withdrawing phenyl ring attached directly to the


 lowers the 

of the

-proton. Standard activation bases (DIEA) can deprotonate this position, leading to an achiral enolate intermediate which re-protonates without stereocontrol.

Mechanism of Failure:

  • Activation of Carboxyl group (e.g., HBTU).

  • Base (DIEA) abstracts

    
    -proton 
    
    
    
    Planar Enolate.
  • Coupling occurs on racemized species.

Protocol A: Low-Racemization Coupling

To mitigate this, we must use weaker bases or buffered activation systems. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard for phenylglycine coupling.

Reagents:

  • Resin: Rink Amide or Wang (0.2–0.5 mmol/g loading).

  • Activator: DEPBT (1.2 eq).

  • Base: Sym-collidine (2,4,6-trimethylpyridine) (2.0 eq) OR TMP (2,4,6-trimethylpyridine).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Pre-activation (Critical): Dissolve Fmoc-DL-(2-bromophenyl)glycine (3.0 eq) and DEPBT (3.0 eq) in DMF. Add Collidine (3.0 eq). Allow to activate for exactly 3 minutes . Do not exceed 5 minutes to prevent pre-activation racemization.

  • Coupling: Add the activated solution to the resin.

  • Agitation: Shake at room temperature for 2 hours . (Extended times are necessary due to the ortho-bromo steric hindrance).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If incomplete, do not re-couple with base. Re-couple using DIC/Oxyma (carbodiimide chemistry avoids base-mediated racemization).

Technical Workflow: On-Resin Suzuki-Miyaura Cross-Coupling

Once incorporated, the ortho-bromo group serves as a handle for diversification. This reaction must be performed on-resin before final cleavage to allow for excess reagent washing.

Protocol B: Microwave-Assisted Suzuki Coupling

Standard aqueous Suzuki conditions often fail on hydrophobic resins. This protocol uses a DME/Water/Ethanol mixture to swell the resin while solubilizing the inorganic base.

Reagents:

  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    (0.05 eq) with sSPhos.
  • Boronic Acid: Aryl-boronic acid of choice (5.0 eq).

  • Base:

    
     (2M aqueous solution, 5.0 eq).
    
  • Solvent System: DME:EtOH:

    
     (9:9:2).[1][2]
    

Step-by-Step:

  • Inertion: Place the resin (Fmoc-protected) in a microwave vial. Purge with Argon for 5 minutes.

  • Dissolution: Dissolve the Boronic Acid and Catalyst in the solvent mixture. Note: Catalyst is air-sensitive; handle in a glovebox or under rapid Argon flow.

  • Addition: Add the solution to the resin, followed immediately by the aqueous base.

  • Reaction: Microwave irradiation at 80°C for 30 minutes (Power: 20-50W).

    • Caution: Higher temperatures may cleave the Fmoc group prematurely.

  • Washing: Wash extensively with DMF (x5), Sodium Diethyldithiocarbamate (0.05M in DMF, to remove Pd black), and DCM (x5).

Visualization: Racemization Risk vs. Control

The following diagram details the mechanistic pathway of racemization and how the recommended protocol intercepts it.

Racemization_Control Substrate Fmoc-(2-Br)Phg-OH Activation Activation (HBTU/DIEA) Substrate->Activation High Risk SafeActivation Safe Activation (DEPBT/Collidine) Substrate->SafeActivation Recommended Enolate Enolate Formation (Planar Intermediate) Activation->Enolate Base Abstraction Coupling Peptide Bond Formation SafeActivation->Coupling No Enolization Enolate->Coupling Racemic Racemic Product (DL-Peptide) Coupling->Racemic Pure Stereochemically Pure (Target Peptide) Coupling->Pure

Figure 2: Mechanistic divergence between standard HBTU coupling (Red) and DEPBT coupling (Green).

Stereochemical Management of the "DL" Mixture

Since the starting material is racemic (DL), the resulting peptide will be a mixture of diastereomers (e.g., L-peptide and D-peptide if other residues are chiral).

Strategic Options:

  • Diastereomeric Library (Screening Mode): Synthesize the peptide using the DL mixture. Test the resulting mixture in biological assays. If active, deconvolute by synthesizing the pure L- and D- variants separately (requires purchasing enantiopure starting materials or chiral prep-HPLC).

  • Chiral Resolution (Prep Mode): If the DL amino acid is the only source available, perform the synthesis and purify the final peptide using Chiral RP-HPLC (e.g., Chiralcel OD-RH column). The diastereomers will typically have distinct retention times due to the conformational rigidity of the phenylglycine.

References

  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. Link

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017).[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Link

  • Planas, M., et al. (2022).[2] Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening. ACS Catalysis. Link

  • Vercruysse, E., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification.[4] Molecules. Link

Sources

Technical Guide: Fmoc-DL-(2-bromophenyl)glycine in Advanced Peptide Synthesis

[1]

Executive Summary

Fmoc-DL-(2-bromophenyl)glycine (CAS: 1219346-87-8) is a specialized, non-canonical amino acid derivative utilized in the synthesis of complex peptidomimetics.[1] Distinguished by the steric bulk and electronic properties of the ortho-bromophenyl side chain, this compound serves two critical functions in drug discovery: it induces specific conformational constraints within the peptide backbone and acts as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide provides a rigorous technical overview of the compound's physicochemical properties, handling protocols for Solid-Phase Peptide Synthesis (SPPS), and methodologies for on-resin diversification.[1]

Chemical Identity & Physicochemical Properties[1][3][4]

The accurate characterization of Fmoc-DL-(2-bromophenyl)glycine is prerequisite for stoichiometry calculations in SPPS.[1] The "DL" designation indicates a racemic mixture, requiring attention to diastereomeric outcomes if coupled to chiral residues.[1]

Core Data Table[1][3]
PropertySpecification
Chemical Name Fmoc-DL-(2-bromophenyl)glycine
CAS Number 1219346-87-8
Molecular Formula C₂₃H₁₈BrNO₄
Molecular Weight 452.30 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard ≥ 98% (HPLC)
Storage 2-8°C, desiccated, protected from light
Structural Visualization

The following diagram illustrates the molecular architecture, highlighting the Fmoc protecting group and the reactive ortho-bromo handle.[1]

ChemicalStructurecluster_legendFunctional RolesFmocFmoc Group(N-Terminus Protection)LinkerCarbamate LinkerFmoc->LinkerAlphaCα-Carbon(Racemic Center)Linker->AlphaC  -NH-CarboxylCarboxylic Acid(C-Terminus)AlphaC->CarboxylSideChain2-Bromophenyl Group(Steric/Reactive Handle)AlphaC->SideChain  Side ChaindescBlue: Protection | Red: Cross-Coupling Site | Yellow: Chiral Center

Figure 1: Structural decomposition of Fmoc-DL-(2-bromophenyl)glycine highlighting functional domains.[1][2]

Strategic Utility in Drug Design

Conformational Restriction

The incorporation of phenylglycine derivatives significantly alters the Ramachandran plot space available to a peptide.[1] The ortho-bromo substituent introduces A(1,3) strain, restricting rotation around the N-Cα (φ) and Cα-C(=O) (ψ) bonds.[1] This is often exploited to stabilize β-turn secondary structures or to probe the spatial requirements of receptor binding pockets.[1]

The "Bromo" Handle: On-Resin Functionalization

The primary advantage of this residue over unsubstituted phenylglycine is the bromine atom.[1] It enables Late-Stage Diversification (LSD) .[1] Instead of synthesizing ten different peptides, a researcher can synthesize one parent peptide containing this bromo-residue and split the resin to perform parallel Suzuki-Miyaura couplings with various aryl boronic acids.[1]

Experimental Protocols

A. Solubility and Handling

Due to the aromatic nature of the Fmoc group and the bromophenyl side chain, this amino acid can exhibit aggregation tendencies.[1]

  • Solvent: Dissolve in high-grade DMF or NMP. Avoid DCM for stock solutions as solubility is limited.[1]

  • Concentration: Standard 0.2 M solutions are stable for 24-48 hours.[1]

  • Racemization Risk: As a phenylglycine derivative, the α-proton is acidic.[1] Use non-nucleophilic bases (DIPEA, Collidine) and avoid prolonged pre-activation times to minimize epimerization (though less critical for the DL-mixture, it affects purity profiles).[1]

B. Standard Coupling Protocol (SPPS)

Note: The steric bulk of the 2-bromophenyl group requires extended coupling times.[1]

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Reagents: 4.0 eq Fmoc-DL-(2-bromophenyl)glycine, 3.9 eq HBTU (or HATU for difficult sequences), 8.0 eq DIPEA.

    • Procedure: Dissolve amino acid and coupling reagent in DMF. Add DIPEA immediately before adding to resin.[1]

  • Coupling: Shake at room temperature for 60–90 minutes (standard AA is 30-45 min).

  • Monitoring: Perform a Kaiser test. If blue (incomplete), perform a double coupling.[1]

C. Advanced Protocol: On-Resin Suzuki-Miyaura Coupling

This protocol converts the bromo-phenyl group into a biaryl system while the peptide is still attached to the solid support.[1]

Reagents:

  • Aryl Boronic Acid (5.0 eq)[1]

  • Pd(PPh₃)₄ (0.1 eq) or Pd(dppf)Cl₂[1]

  • Base: Na₂CO₃ (2M aqueous, 5.0 eq)[1]

  • Solvent: DMF/H₂O (9:1)

Workflow:

SuzukiWorkflowStartPeptide-Resin with2-Br-Phe-Gly ResidueWashDegas Resin & Solvent(Ar sparge, 10 min)Start->WashMixAdd Catalyst, Boronic Acid,& Base in DMF/H2OWash->MixHeatMicrowave Irradiation(80°C, 30 min) orThermal (80°C, 4-6 hrs)Mix->HeatWash2Extensive Wash(DMF, DCM, MeOH, Sodium Diethyldithiocarbamate)Heat->Wash2Remove Pd BlackCleaveTFA Cleavage& AnalysisWash2->Cleave

Figure 2: Workflow for Palladium-catalyzed cross-coupling on solid phase.[1]

Critical Note on Pd Removal: Palladium can stick to the peptide-resin.[1] Wash the resin with 0.05 M sodium diethyldithiocarbamate in DMF after the reaction to chelate and remove residual metal.[1]

Quality Control & Characterization

Analytical Expectations
  • HPLC: The DL-mixture may appear as a split peak or a broadened peak on standard C18 columns depending on the gradient and the chiral environment of the rest of the peptide.[1] If the peptide contains other chiral centers, the product will be a mixture of diastereomers (e.g., L-L-L-D -L and L-L-L-L -L), which are separable by RP-HPLC.[1]

  • Mass Spectrometry: The bromine isotope pattern is distinct.[1] You will observe a 1:1 ratio of M and M+2 peaks due to ⁷⁹Br and ⁸¹Br natural abundance.[1] This provides a definitive "isotopic signature" confirming the incorporation of the residue.[1]

Calculation Example

For a peptide sequence Ac-Ala-[2-Br-PhGly]-NH₂ :

  • Ala residue: 71.04[1]

  • 2-Br-PhGly residue: MW (452.[1][3][4][5]3) - Fmoc (222.[1]2) + H (1.0) = ~231.1 (Residue mass is ~213.0)[1]

    • Correction: Residue Mass = MW(AA) - H₂O.[1]

    • MW Free AA = 452.30 (Fmoc-form) - 222.26 (Fmoc) + 1.01 (H) = 231.05 (Free AA).[1]

    • Residue Mass (in peptide) = 231.05 - 18.02 = 213.03 Da .[1]

  • Acetyl/Amide: 43.0 + 16.0.[1]

  • Total MW: Sum of residue masses.

  • Check: Look for the doublet isotopic pattern in MS.

References

  • PubChem. (2025).[1] Fmoc-DL-(2-bromophenyl)glycine - Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Fmoc stability).

Conformational Constraints of Brominated Phenylglycine in Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of brominated phenylglycine (Br-Phg) into peptide backbones represents a high-leverage strategy for restricting conformational entropy and enhancing proteolytic stability. Unlike phenylalanine (Phe), where the side chain is separated from the backbone by a methylene spacer (


-carbon), phenylglycine (Phg) attaches the aromatic ring directly to the 

-carbon. This proximity creates severe steric strain.

When a bromine atom is introduced—specifically at the ortho position—this strain evolves into a "molecular lock," forcing the peptide backbone into distinct torsion angles (


) that favor turn structures or helical caps. Furthermore, the electronic properties of bromine (sigma-hole potential) enable specific halogen-bonding interactions that can replace labile hydrogen bonds.

This guide details the physicochemical mechanics of Br-Phg, provides a validated low-racemization synthetic protocol, and outlines the decision framework for its deployment in drug discovery.

Part 1: The Physicochemical Basis of Constraint

The "Short-Leash" Effect vs. The "Molecular Lock"

To understand Br-Phg, one must first distinguish it from Phenylalanine (Phe) and standard Phenylglycine (Phg).

  • Phenylalanine (Phe): The

    
     spacer allows the phenyl ring to rotate relatively freely (
    
    
    
    rotation), exploring a wide conformational space.
  • Phenylglycine (Phg): The direct attachment of the phenyl ring to

    
     significantly restricts 
    
    
    
    . The aromatic ring clashes with the backbone carbonyl and amide nitrogen.
  • Ortho-Bromo Phenylglycine (o-Br-Phg): This is the critical modification. The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). Placing a bromine atom at the ortho position creates a steric wall that prevents free rotation of the phenyl ring. This leads to atropisomerism on the NMR time scale and locks the backbone into a narrow range of

    
     and 
    
    
    
    angles, often stabilizing Type I or Type II
    
    
    -turns.
Electronic Effects: The Sigma-Hole

Bromination at the para position (p-Br-Phg) serves a different function. While it offers less steric constraint than the ortho analog, it maximizes the halogen bonding potential.

The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the distal tip of the bromine atom, known as the


-hole. This hole can act as a Lewis acid, accepting electron density from backbone carbonyls (

), thereby mimicking hydrogen bonds but with greater hydrophobicity and orthogonality to water.
Data Summary: Physicochemical Impact
FeaturePhePhgo-Br-Phgp-Br-Phg
Side Chain Linker

(Flexible)
Direct Bond (Rigid)Direct Bond (Locked)Direct Bond (Rigid)

Rotation
Free (

)
RestrictedArrested (Atropisomeric) Restricted
Primary Utility Hydrophobic contactsEntropy reductionConformational Locking Halogen Bonding
Racemization Risk LowHighVery High High

Part 2: Conformational Dynamics & Decision Logic

The following diagram illustrates the mechanistic pathway by which Br-Phg induces structural stability and the decision logic for selecting the correct isomer.

ConformationalLogic Start Peptide Instability / Low Potency Decision Select Constraint Strategy Start->Decision Ortho Ortho-Bromo Phg (o-Br-Phg) Decision->Ortho Need Rigid Turn Para Para-Bromo Phg (p-Br-Phg) Decision->Para Need Specific Interaction StericClash Steric Clash (Br vs Backbone) Ortho->StericClash ChiLock Restricted Chi-1 Rotation StericClash->ChiLock PhiPsi Forced Phi/Psi Angles (Turn Induction) ChiLock->PhiPsi Outcome Bioactive Conformation Locked (Proteolytic Stability) PhiPsi->Outcome SigmaHole Sigma-Hole Formation Para->SigmaHole HalogenBond Halogen Bond (C=O ... Br) SigmaHole->HalogenBond HalogenBond->Outcome

Figure 1: Mechanistic decision tree for selecting ortho- vs. para-brominated phenylglycine based on desired structural outcome (Steric Lock vs. Electronic Interaction).

Part 3: Synthetic Methodologies (Self-Validating Protocols)

The Racemization Challenge

Synthesizing peptides with Phg residues is notoriously difficult due to racemization .[1] The


-proton of phenylglycine is highly acidic due to the electron-withdrawing effect of the directly attached phenyl ring (benzylic resonance stabilization of the enolate intermediate).

The Critical Failure Mode: Standard coupling protocols using bases like DIPEA or DBU will deprotonate the


-carbon of the activated Fmoc-Phg species, leading to rapid epimerization (L 

D conversion).
The "Safe-Base" Protocol

To maintain chirality, we utilize a protocol relying on COMU (a uronium-type coupling reagent with an Oxyma leaving group) and TMP (2,4,6-trimethylpyridine / Collidine). TMP is a weaker, sterically hindered base that is sufficient to drive the coupling but insufficient to deprotonate the acidic


-proton of Phg.
Validated Protocol: Solid Phase Peptide Synthesis (SPPS) of Br-Phg Peptides

Reagents:

  • Resin: Rink Amide ChemMatrix (PEG-based resins are preferred for hindered sequences).

  • Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).

  • Base: TMP (2,4,6-Trimethylpyridine). Do NOT use DIPEA.

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Minimize exposure time. Extended exposure to piperidine can cause racemization of pre-loaded C-terminal Phg residues.

  • Wash: DMF (5 x 1 min).

  • Activation (The Critical Step):

    • Pre-dissolve Fmoc-(o-Br)-Phg-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.

    • Add TMP (3.0 eq) immediately before adding to the resin.

    • Rationale: Pre-activation minimizes the time the sensitive ester is exposed to base before reacting with the amine.

  • Coupling: Shake at room temperature for 45–60 min.

  • Monitoring: Perform a Chloranil Test (not Kaiser test).

    • Why? The Kaiser test (ninhydrin) can be false-negative or difficult to interpret with sterically hindered secondary amines or specific aromatic residues. The Chloranil test is more sensitive for secondary amines and hindered primary amines.

  • Capping: Acetic anhydride/DIPEA (if positive Chloranil).

Synthetic Workflow Diagram

SPPS_Protocol cluster_coupling Low-Racemization Coupling Resin Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine, 2x5min) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Mix Mix: Fmoc-Phg(Br) + COMU Wash1->Mix AddBase Add TMP (Collidine) Mix->AddBase Immediate React Coupling Reaction (45 min) AddBase->React Test Chloranil Test React->Test Test->Wash1 Colorless (Pass) -> Next AA Cleave Final Cleavage (TFA/TIS/H2O) Test->Cleave Sequence Complete Repeat Next Cycle Test->Repeat Blue Beads (Fail)

Figure 2: Optimized SPPS workflow using COMU/TMP to prevent racemization of the acidic Phg alpha-proton.

Part 4: Applications in Drug Design

Proteolytic Stability

Peptides containing Phg, and specifically Br-Phg, exhibit marked resistance to proteases (trypsin, chymotrypsin). The steric bulk of the ortho-bromo substituent prevents the peptide bond from fitting into the catalytic cleft of the protease.

  • Application: Replacing Phe with o-Br-Phg in lead compounds to increase plasma half-life (

    
    ).
    
Targeting Protein-Protein Interactions (PPIs)

Many PPIs involve "hot spot" residues that bury into hydrophobic pockets.

  • The Problem: Natural hydrophobic helices (e.g., p53-MDM2) are often entropically unstable in isolation.

  • The Br-Phg Solution: Introducing o-Br-Phg pre-organizes the peptide into the bioactive helical or turn conformation, reducing the entropic penalty of binding.

  • Case Study Context: In glycopeptide antibiotics like Vancomycin, the rigidity of the Phg/chlorinated-Phg residues is essential for the binding pocket architecture that captures the D-Ala-D-Ala terminus of bacterial cell walls [1].

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Source: Natural Product Reports (Royal Society of Chemistry) URL:[Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Source: Tetrahedron Letters URL:[2][Link]

  • Halogen Bonding in Protein–Ligand Interactions. Source: Journal of Medicinal Chemistry URL:[Link]

  • Conformational constraints in the design of peptide and pseudo-peptide ligands. Source: Current Opinion in Chemical Biology URL:[Link]]

Sources

The Ortho-Bromo Effect: Engineering Potency via 2-Bromophenylglycine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromophenylglycine (2-Br-Phg) represents a high-value non-proteinogenic amino acid scaffold in modern peptidomimetic drug design. Its utility stems from a unique convergence of steric occlusion and electronic anisotropy. Unlike its natural counterpart Phenylalanine (Phe) or the non-brominated Phenylglycine (Phg), the 2-bromo substituent forces the aromatic ring into a specific dihedral orientation, restricting conformational entropy. Simultaneously, the bromine atom acts as a potent halogen bond donor via its


-hole, enabling high-affinity interactions with backbone carbonyls in target proteins (e.g., Serine Proteases).

This guide details the structural rationale, synthetic protocols (specifically addressing racemization risks), and biological validation of 2-Br-Phg containing peptides.

Part 1: Structural & Chemical Rationale[1][2][3]

The incorporation of 2-Br-Phg is rarely random; it is a strategic choice to solve specific binding or stability problems.

The Sigma-Hole and Halogen Bonding

While often modeled merely as a hydrophobic bulk, the bromine atom in 2-Br-Phg exhibits an anisotropic charge distribution.

  • The Mechanism: The electron density is repelled from the C-Br bond axis, creating a region of positive electrostatic potential (the

    
    -hole) on the distal side of the bromine.
    
  • The Interaction: This hole acts as a Lewis acid, forming highly directional non-covalent bonds (Halogen Bonds) with Lewis bases (oxygen, nitrogen, sulfur) in the receptor pocket.

  • Directionality: Unlike hydrogen bonds, halogen bonds are strictly linear (C-X···O angle

    
     180°), providing geometric specificity.
    
Conformational Constraint (The Ortho Effect)

The ortho-bromo substituent introduces significant steric clash with the peptide backbone. This restricts the rotation around the


 bond (

angle) and the backbone

and

angles.
  • Result: The peptide adopts a pre-organized conformation, reducing the entropic penalty upon binding to the target.

Physicochemical Comparison Table
PropertyPhenylalanine (Phe)Phenylglycine (Phg)2-Bromophenylglycine (2-Br-Phg)
Side Chain BenzylPhenylo-Bromophenyl
Rotational Freedom High (

rotation)
Restricted (Steric proximity)Locked (Ortho-clash)
Electronic Character

-interactions

-interactions

-interactions + Halogen Bond Donor
Lipophilicity (LogP) ModerateModerateHigh (Increases membrane permeability)
Proteolytic Stability Low (Chymotrypsin target)ModerateHigh (Unrecognized by natural proteases)

Part 2: Synthetic Methodologies & Protocols

Critical Warning: Phenylglycine derivatives are notoriously prone to racemization during Solid Phase Peptide Synthesis (SPPS). The


-proton is highly acidic due to the electron-withdrawing phenyl ring attached directly to the 

. Standard basic conditions (e.g., piperidine deprotection or strong base coupling) can lead to rapid epimerization (

).
Optimized SPPS Protocol for 2-Br-Phg

Objective: Incorporate Fmoc-2-Br-Phg-OH with >98% enantiomeric retention.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (minimizes premature cleavage and racemization).

  • Coupling Agents: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) or DEPBT.

  • Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DBU or DIEA during this step.

Step-by-Step Workflow:

  • Resin Loading: Load the first amino acid using standard protocols.

  • Deprotection: Removal of Fmoc group using 20% Piperidine in DMF (standard). Note: If 2-Br-Phg is already on the chain, reduce deprotection time to 2 x 3 min to minimize base exposure.

  • Activation (The Critical Step):

    • Dissolve Fmoc-2-Br-Phg-OH (3 eq) and COMU (3 eq) in DMF.

    • Add TMP (3 eq) immediately before adding to the resin.

    • Rationale: TMP is a weaker base than DIEA, sufficient to activate the ester but insufficient to deprotonate the acidic

      
      -proton of the phenylglycine.
      
  • Coupling: Shake for 60 minutes at room temperature.

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines or sterically hindered amines) rather than Kaiser test if coupling to a secondary amine.

Visualization: Synthesis & Validation Workflow

SPPS_Workflow Start Resin Preparation (2-Cl-Trityl) Coupling Coupling 2-Br-Phg (COMU / TMP / DMF) Start->Coupling Fmoc-AA-OH Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection Complete Deprotection->Coupling Next Cycle Cleavage TFA Cleavage (95% TFA / Scavengers) Deprotection->Cleavage Final AA QC_Racemization QC: Chiral HPLC (Check L vs D ratio) Cleavage->QC_Racemization QC_Racemization->Coupling If >5% D-isomer: Switch to DEPBT

Caption: Figure 1. Optimized SPPS workflow emphasizing the critical control points for preventing phenylglycine racemization.

Part 3: Biological Case Study - Thrombin Inhibition[3][4]

The most authoritative application of 2-Br-Phg is in the design of direct thrombin inhibitors. Thrombin, a serine protease, possesses a deep S1 specificity pocket that traditionally binds Arginine. However, hydrophobic residues with specific electronic properties can occupy this pocket to create potent, orally bioavailable inhibitors.

Mechanism of Action
  • Target: The S1 pocket of Thrombin (Asp189 at the bottom).[1]

  • Interaction: While Arginine forms a salt bridge, 2-Br-Phg derivatives target the backbone carbonyl of Gly216 or the hydrophobic environment of the S1/S2 sub-sites.

  • The Halogen Bond: The bromine atom of 2-Br-Phg forms a halogen bond with the backbone carbonyl oxygen of the protease (e.g., Gly216 or Ser195), mimicking the hydrogen bond network but with greater hydrophobicity (aiding membrane permeability).

Visualization: Molecular Interaction Map

Interaction_Map cluster_effect Biological Outcome Ligand_Br Ligand: 2-Br-Phg (Bromine Atom) Protein_CO Backbone Carbonyl (Gly216 / Ser195) Ligand_Br->Protein_CO Halogen Bond (Linear, 2.8-3.2 Å) Ligand_Ring Ligand: Phenyl Ring Protein_S1 Thrombin S1 Pocket (Hydrophobic Enclosure) Ligand_Ring->Protein_S1 Hydrophobic/Steric Fit Outcome Inhibition (Ki < 10 nM) Conformational Locking Protein_S1->Outcome Protein_CO->Outcome

Caption: Figure 2. Mechanistic interaction map showing the halogen bond driver between 2-Br-Phg and the serine protease backbone.

Part 4: Experimental Validation Protocols

To validate the efficacy of a 2-Br-Phg peptide, the following self-validating system is recommended.

Protocol: Determination of Protease Inhibition ( )

Context: Measuring the inhibitory constant against Thrombin or Factor Xa.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% PEG-8000 (prevents non-specific sticking).

  • Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin).

  • Enzyme Preparation: Human

    
    -Thrombin (final conc. 0.1 nM).
    
  • Procedure:

    • Incubate Enzyme + Inhibitor (2-Br-Phg peptide) for 30 mins at 25°C to reach equilibrium.

    • Add Substrate (

      
       concentration).
      
    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 mins.

  • Data Analysis: Fit the initial velocities (

    
    ) to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.
    
  • Validation: A shift in IC50 with increasing substrate concentration indicates competitive inhibition (expected for S1 pocket binders).

Protocol: Crystallographic Verification of Halogen Bonding

Context: Proving the bromine is acting via


-hole and not just steric bulk.
  • Co-crystallization: Incubate protein with 5-fold molar excess of peptide.

  • Data Collection: Collect X-ray diffraction data to < 2.0 Å resolution.

  • Geometric Analysis (The Proof):

    • Measure the

      
       distance. It must be less than the sum of van der Waals radii  (approx 3.37 Å).
      
    • Measure the angle. It must be 160° - 180° .

    • Control: If the angle is ~90° or distance is >3.5 Å, it is a non-specific hydrophobic contact, not a halogen bond.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: An Overview." Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

  • Steinauer, R., et al. (2017). "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis." Tetrahedron Letters. Link

  • Lu, Y., et al. (2010).[1][2] "Halogen Bonding: A Novel Interaction for Rational Drug Design?" Journal of Medicinal Chemistry. Link

  • Biela, A., et al. (2013). "Impact of Halogen Bonding on Serine Protease Inhibition." Journal of Chemical Information and Modeling. Link

Sources

Methodological & Application

Application Note: Fmoc Deprotection of 2-Bromophenylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: 2-Bromophenylglycine (2-Br-Phg)

Incorporating 2-bromophenylglycine into peptide sequences presents a dual synthetic challenge: steric hindrance and electronic activation . While Phenylglycine (Phg) is notoriously prone to racemization due to the absence of a


-carbon (which normally provides steric shielding) and the benzylic stabilization of the 

-carbanion, the addition of a bromine atom at the ortho position exacerbates these issues.
  • Electronic Effect: The bromine atom is electron-withdrawing (inductive effect,

    
    ). This significantly increases the acidity of the 
    
    
    
    -proton compared to unsubstituted Phg, stabilizing the planar enolate intermediate formed upon deprotonation.
  • Steric Effect: The ortho-bromo substituent imposes severe steric clash, often slowing down both coupling and deprotection kinetics, necessitating longer reaction times that paradoxically increase the window for racemization.

Standard Fmoc deprotection protocols (20% Piperidine in DMF) are too harsh for 2-Br-Phg, often leading to 5–15% racemization per cycle. This protocol outlines a Buffered Deprotection Strategy using HOBt additives to suppress base-catalyzed epimerization while maintaining deprotection efficiency.

Part 2: Mechanistic Insight

The competition between the desired Fmoc cleavage (via


-elimination) and the undesired racemization (via 

-deprotonation) is the critical control point.
Diagram 1: Kinetic Competition in Fmoc Removal

The following diagram illustrates the divergent pathways. Note how the electron-withdrawing bromine atom (


) stabilizes the racemization transition state.

Fmoc_Mechanism cluster_Main Desired Pathway (Fmoc Cleavage) cluster_Side Undesired Pathway (Racemization) Fmoc_SM Fmoc-2-Br-Phg-Peptide (Intact) Beta_Elim Beta-Elimination (H-9 Abstraction) Fmoc_SM->Beta_Elim Kinetic Control Alpha_Deprot Alpha-Deprotonation (Stabilized Carbanion) Fmoc_SM->Alpha_Deprot Thermodynamic Risk (Enhanced by 2-Br) Base Base (Piperidine) Base->Beta_Elim Base->Alpha_Deprot Free_Amine Free Amine Peptide (L-Isomer) Beta_Elim->Free_Amine Enolate Planar Enolate Intermediate Alpha_Deprot->Enolate Racemic Racemic Peptide (D/L Mixture) Enolate->Racemic Reprotonation

Figure 1: Mechanistic divergence during base treatment. The 2-Br substituent lowers the pKa of the alpha-proton, accelerating the red pathway.

Part 3: Optimized Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Standard Base: Piperidine (Reagent Grade).

  • Buffering Agent: 1-Hydroxybenzotriazole (HOBt) anhydrous.

  • Solvent: N,N-Dimethylformamide (DMF), amine-free, high purity.

  • Scavenger (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) – Only for difficult couplings, not recommended for Phg deprotection due to high basicity.

Method A: The "Buffered Cocktail" (Recommended)

This method utilizes HOBt to lower the effective pH of the piperidine solution, suppressing the formation of the


-carbanion without significantly hindering the removal of the Fmoc group.

Preparation:

  • Dissolve HOBt (0.1 M) in DMF.

  • Add Piperidine to a final concentration of 20% (v/v) .

    • Note: The solution may turn slightly yellow; this is normal.

Protocol Steps:

  • Swell Resin: Ensure resin is fully swollen in DMF (10 min).

  • Short Block: Add Buffered Cocktail (5 mL per gram resin). Agitate for 2 minutes . Drain.

    • Purpose: Remove bulk Fmoc and neutralize any residual acid.

  • Long Block: Add fresh Buffered Cocktail. Agitate for 8 minutes . Drain.

    • Critical: Do not exceed 10 minutes total exposure time if possible.

  • Flow Wash: Wash immediately and extensively with DMF (

    
     min) to remove all traces of base.
    
Method B: Piperazine (Alternative for Extremely Sensitive Sequences)

If Method A yields >5% racemization, switch to a milder secondary amine.

  • Cocktail: 5% Piperazine + 0.1 M HOBt in DMF.

  • Protocol: 3 cycles of 5 minutes each.

    • Note: Piperazine is slower than piperidine. Monitoring deprotection completeness via UV (290 nm) is mandatory.

Comparison of Conditions
ParameterStandard ProtocolOptimized Protocol (Method A)
Reagent 20% Piperidine / DMF20% Piperidine / 0.1M HOBt / DMF
Base Strength (pKa) ~11.1Buffered (Effective pH lower)
Racemization Risk High (5–15%)Low (< 2%)
Reaction Time 2 x 10 min1 x 2 min + 1 x 8 min
Side Reactions Aspartimide (High risk)Suppressed by HOBt

Part 4: Workflow & QC Visualization

Diagram 2: Optimized SPPS Cycle for 2-Br-Phg

This workflow integrates the buffered deprotection with optimized coupling to ensure integral synthesis.

Workflow cluster_Deprotect Step 1: Buffered Deprotection cluster_QC Step 2: In-Process QC cluster_Coupling Step 3: Rapid Activation Coupling Start Start: Fmoc-2-Br-Phg-Resin Wash1 DMF Wash (3x) Start->Wash1 Treat1 20% Pip + 0.1M HOBt (2 min) Wash1->Treat1 Treat2 20% Pip + 0.1M HOBt (8 min) Treat1->Treat2 Wash2 Aggressive DMF Wash (5x 1 min) Treat2->Wash2 Check Kaiser/Chloranil Test Wash2->Check Decision Complete? Check->Decision Decision->Treat2 No (Colorless) REPEAT Activate DIC / Oxyma Pure (Neutral pH Activation) Decision->Activate Yes (Blue) Couple Couple Next AA (Max 45 min) Activate->Couple End Next Cycle Couple->End

Figure 2: Step-by-step workflow emphasizing the buffered deprotection and rapid washing steps.

Part 5: Quality Control & Validation

To validate the enantiomeric purity of the synthesized peptide, standard C18 HPLC is often insufficient to separate diastereomers formed by Phg racemization.

Recommended Analytical Methods
  • Marfey’s Analysis (FDAA):

    • Hydrolyze a small resin sample (6N HCl, 110°C, 24h).

    • Derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

    • Analyze via LC-MS.[1] The L-L and D-L diastereomers are easily separable.

  • Chiral Stationary Phase HPLC:

    • Column: Chiralpak IC or AD-H.

    • Mobile Phase: Hexane/IPA/TFA (Isocratic).

    • Note: Requires cleavage of the peptide from the resin without side-chain deprotection if possible, or use of a specialized chiral column for polar peptides.

Troubleshooting Guide
  • Problem: Incomplete Fmoc removal.

    • Solution: Do not increase time. Instead, switch to 2% DBU / 2% Piperidine / 0.1M HOBt for short bursts (3 x 3 min). DBU is stronger but HOBt buffers the environment.

  • Problem: High Racemization despite HOBt.

    • Solution: Lower the reaction temperature to 0°C during the deprotection step. Racemization has a higher activation energy than deprotection; cooling favors the desired reaction.

References

  • Liang, C., et al. (2017).[2] Potential racemization pathways of Fmoc-(L)-phenylglycine during solid-phase peptide synthesis.[2][3] Tetrahedron Letters, 58, 2325–2329.[2]

  • Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.[4] Retrieved from [Link]

  • Molina, E., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

Sources

Application Note: High-Efficiency Activation and Coupling of Fmoc-DL-(2-bromophenyl)glycine using HBTU/HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of non-canonical amino acids such as Fmoc-DL-(2-bromophenyl)glycine is a critical strategy in the development of peptidomimetics, particularly for increasing proteolytic stability and constraining conformational space.[1] However, this specific residue presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The phenyl ring attached directly to the

    
    -carbon (characteristic of phenylglycines) creates significant bulk.[1] The ortho-bromo substituent exacerbates this, shielding the reaction center.
    
  • Electronic Deactivation: The electron-withdrawing nature of the halogenated phenyl ring reduces the nucleophilicity of the amino group during subsequent steps.

  • Racemization/Epimerization: Phenylglycine derivatives have highly acidic

    
    -protons, making them prone to oxazolone formation and base-catalyzed racemization during activation.[1]
    

This application note details an optimized protocol for activating this difficult residue using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) .[1] While newer reagents (e.g., HATU, COMU) exist, HBTU/HOBt remains a cost-effective standard; this protocol maximizes its efficacy for this specific steric challenge.[1]

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The HBTU/HOBt Activation Pathway

The activation of Fmoc-DL-(2-bromophenyl)glycine relies on converting the inert carboxylic acid into a reactive OBt-ester.[1]

  • Initiation: The tertiary base (DIEA) deprotonates the carboxylic acid.

  • Uronium Attack: The carboxylate attacks the electrophilic carbon of HBTU.

  • Active Ester Formation: The resulting intermediate is unstable; HOBt (acting as a nucleophilic additive) attacks the carbonyl, displacing the urea byproduct and forming the OBt-active ester .

  • Aminolysis: The resin-bound amine attacks the OBt-ester, forming the peptide bond.

Why HOBt is Critical here: For sterically hindered amino acids, the reaction rate with the resin is slow.[2] Without HOBt, the O-acylisourea intermediate (formed by HBTU) can rearrange into an unreactive N-acylurea byproduct, permanently terminating the chain.[1] HOBt intercepts the intermediate to form a more stable (yet reactive) ester, preserving the activated species long enough for the slow coupling event to occur.

ActivationMechanism FmocAA Fmoc-DL-(2-Br)Phg-OH Intermediate O-Acylisourea (Unstable) FmocAA->Intermediate + HBTU / DIEA Base DIEA (Base) Base->Intermediate HBTU HBTU (Reagent) HBTU->Intermediate HOBt HOBt (Additive) ActiveEster OBt-Active Ester (Stable/Reactive) HOBt->ActiveEster Intermediate->ActiveEster + HOBt (Fast) SideProduct N-Acylurea (Dead End) Intermediate->SideProduct Slow (No HOBt) Peptide Peptide Bond (Fmoc-AA-Resin) ActiveEster->Peptide + Resin-NH2 (Slow Coupling) Resin Resin-NH2 Resin->Peptide

Figure 1: Activation pathway highlighting the protective role of HOBt against N-acylurea formation during slow coupling reactions.[1]

Materials & Reagents

ReagentSpecificationRole
Amino Acid Fmoc-DL-(2-bromophenyl)glycineBuilding Block
Activator HBTU (0.45 M in DMF)Uronium Coupling Agent
Additive HOBt (0.45 M in DMF)Racemization Suppressor / Catalyst
Base DIEA (N,N-Diisopropylethylamine)Activator Base (2.0 equiv vs AA)
Solvent NMP (N-Methyl-2-pyrrolidone)Preferred solvent for hindered couplings
Resin Rink Amide or Wang (Low Loading)Solid Support (< 0.6 mmol/g recommended)

Experimental Protocol

Pre-requisite: Ensure resin is swollen in DMF/NMP for at least 30 minutes prior to synthesis.

Step 1: Reagent Calculation

Calculate reagents based on a 4-fold excess relative to the resin substitution.

  • Example: 0.1 mmol scale synthesis

    
     Use 0.4 mmol Amino Acid.[1]
    
Step 2: Activation Cocktail Preparation (The "Pre-activation" Limit)

Caution: Do not pre-activate phenylglycine derivatives for long periods.[1] The risk of oxazolone formation increases with time in the presence of base.

  • Dissolve Fmoc-DL-(2-bromophenyl)glycine (4 equiv) and HOBt (4 equiv) in minimum NMP.[1]

  • Add HBTU solution (4 equiv) .

  • Add DIEA (8 equiv) immediately prior to addition to the resin.[1]

  • Agitate for exactly 60-90 seconds.

    • Why? This ensures the active ester is formed but minimizes the window for base-catalyzed degradation before the amine is available.

Step 3: Coupling Reaction[8]
  • Transfer the activated solution to the reaction vessel containing the deprotected resin.

  • Agitate at Room Temperature for 60 minutes.

  • Optimization (Optional): For extremely hindered sequences, heat to 50°C (microwave or water bath), but strictly limit to 20 minutes to prevent Fmoc cleavage.

Step 4: The "Double Coupling" (Mandatory for this AA)

Due to the ortho-bromo steric clash, single coupling often yields <80% conversion.

  • Drain the vessel. Wash resin 3x with DMF.[1]

  • Repeat Step 2 and Step 3 with fresh reagents.

    • Note: Use half the stoichiometry (2 equiv) for the second couple to save reagents, as the available sites are significantly reduced.

Step 5: Capping

Perform an acetylation step (Acetic Anhydride/DIEA) after the double coupling to terminate any unreacted chains. This simplifies final purification by preventing "deletion sequences."[1]

Workflow Visualization

SPPS_Protocol cluster_Activation Activation (Max 90 sec) Start Start: Deprotected Resin Calc Calc: 4x Excess AA, HBTU, HOBt Start->Calc Mix Mix AA + HBTU + HOBt + DIEA Calc->Mix Couple1 Coupling 1 (60 min, RT) Mix->Couple1 Wash Wash (DMF 3x) Couple1->Wash Decision Kaiser Test / UV Mon. Wash->Decision Couple2 Coupling 2 (Fresh Reagents, 60 min) Decision->Couple2 Fail (<99%) Next Next Cycle Decision->Next Pass (>99%) Cap Capping (Ac2O) Couple2->Cap Cap->Next

Figure 2: Optimized SPPS workflow emphasizing the mandatory decision point for double coupling.

Quality Control & Troubleshooting

Diastereomer Management

Since the starting material is DL (racemic), and the resin-bound peptide is likely chiral (L), the product will be a mixture of diastereomers (e.g., L-L-Resin and D-L-Resin).[1]

  • Observation: You will see two distinct peaks on Reverse-Phase HPLC (C18 column).

  • Action: Do not mistake this for impurity. If separation is required, use a slow gradient (0.5% B/min) or a Phenyl-Hexyl column which often separates phenylglycine diastereomers better than C18.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance of 2-Br group prevents approach.[1]Switch solvent to NMP; Use Double Coupling; Increase temperature to 50°C (max).
Precipitation Low solubility of halogenated AA.[1]Dissolve AA in 20% DMSO/NMP mixture before adding coupling agents.[1]
Racemization (excessive) Extended activation time with base.[1]Reduce pre-activation time to <1 min. Reduce DIEA to 1.5 equiv.
Colored Resin Oxazolone formation (often red/orange).[1]This is common with phenylglycines.[1][3] Proceed if coupling test is positive; ensure thorough washing.[1]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1] Journal of Peptide Science, 22(1), 4-27.[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4] Chemical Reviews, 109(6), 2455–2504.[1]

Sources

Application Note: High-Efficiency Coupling of Sterically Hindered Fmoc-Amino Acids Using HATU

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of peptides containing sterically hindered residues—such as


-disubstituted amino acids (e.g., Aib), 

-methylated residues, or

-branched amino acids (Val, Ile, Thr) in difficult sequences—presents a significant challenge in drug discovery.[1] Standard coupling reagents like HBTU or TBTU often result in sluggish kinetics, incomplete coupling, and deletion sequences. This guide details the application of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), the "gold standard" for difficult couplings. We provide optimized protocols, mechanistic insights into the "7-aza effect," and critical troubleshooting steps to maximize yield and purity.

Mechanism of Action: The "Aza-Effect"

HATU is an aminium salt derived from HOAt (1-hydroxy-7-azabenzotriazole). Its superiority over HBTU (derived from HOBt) stems from two distinct chemical properties of the 7-azabenzotriazole ring system:

  • Electronic Effect: The nitrogen atom at position 7 is electron-withdrawing.[1] This lowers the pKa of the hydroxyl group (approx. pKa 3.28 for HOAt vs. 4.60 for HOBt), making the resulting active ester (OAt-ester) a better leaving group, thereby increasing reactivity toward the amine nucleophile.

  • Neighboring Group Effect (Anchimeric Assistance): This is the critical differentiator. The pyridine-like nitrogen at position 7 forms an intramolecular hydrogen bond with the incoming amine of the peptide chain. This pre-organizes the transition state, effectively "pulling" the amine toward the carbonyl carbon of the activated amino acid.

Visualization: HATU Activation and Coupling Mechanism

HATU_Mechanism cluster_legend Key Interaction HATU HATU Reagent ActiveEster OAt-Active Ester (Intermediate) HATU->ActiveEster Activation (DIPEA) AA Fmoc-Amino Acid (Carboxylate) AA->ActiveEster Transition Transition State (H-Bond Stabilized) ActiveEster->Transition + Amine Amine Resin-Bound Amine (Nucleophile) Amine->Transition 7-Pos N interacts with Amine H Product Peptide Bond (Fmoc-AA-Peptide-Resin) Transition->Product Acylation Note The 7-aza nitrogen (N7) forms a critical H-bond with the amine, accelerating the reaction by ~10-100x vs HBTU.

Figure 1: Mechanistic pathway of HATU coupling highlighting the neighboring group effect.

Critical Experimental Parameters

Solvent Selection
  • DMF (N,N-Dimethylformamide): The standard solvent. Ensures good swelling of Polystyrene (PS) and PEG-PS resins.

  • NMP (N-Methyl-2-pyrrolidone): Recommended for "difficult sequences" prone to aggregation (beta-sheet formation). HATU performs exceptionally well in NMP.

  • DCM (Dichloromethane): Avoid as the primary solvent for HATU couplings; uronium salts have poor solubility in DCM.

Base and Stoichiometry[2]
  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[2] DIPEA is standard. TMP is a weaker base recommended if racemization of Cys or His is a concern.

  • Stoichiometry:

    • Standard Hindered (Val, Ile): 3 eq AA : 2.9 eq HATU : 6 eq DIPEA.

    • Highly Hindered (Aib, N-Me): 4 eq AA : 3.9 eq HATU : 8 eq DIPEA.

    • Note: Always use slightly less HATU than the Amino Acid (e.g., 0.95 : 1 ratio) to prevent Guanidinylation of the resin-bound amine by excess HATU.

Detailed Protocols

Protocol A: Coupling Sterically Hindered Residues (e.g., Aib, -branched)

Target: Sequences containing Aib, Val, Ile, or Thr adjacent to bulky groups.

  • Preparation: Calculate reagents for a 0.1 mmol scale synthesis.

    • Fmoc-AA-OH: 0.4 mmol (4 eq)

    • HATU: 0.38 mmol (3.8 eq) [144 mg]

    • DIPEA: 0.8 mmol (8 eq) [139 µL]

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-AA-OH and HATU in minimal DMF (approx. 2-3 mL).

    • Add DIPEA to the mixture.

    • Vortex immediately and let stand for exactly 2 minutes .

    • Caution: Do not activate for >5 minutes. The OAt ester is reactive and can hydrolyze or racemize if left too long before addition to resin.

  • Coupling:

    • Add the activated solution to the deprotected, swollen resin.

    • Agitate (shake/vortex) for 60 minutes at room temperature.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).[3][4]

    • Result: If beads are colorless, proceed. If blue, re-couple (Step 5).

  • Double Coupling (if needed):

    • Drain resin.[1] Do not deprotect.

    • Repeat steps 1-3 with fresh reagents for 45 minutes.

Protocol B: Coupling -Methylated Amino Acids

Target:


-Me-Ala, 

-Me-Phe, Sarcosine. These are secondary amines and are extremely sluggish nucleophiles.
  • Reagent Excess: Increase to 5 eq Amino Acid and 4.9 eq HATU.

  • Solvent: Use NMP if available to reduce aggregation.

  • Coupling Time: Extend reaction time to 2 to 4 hours .

  • Monitoring (Crucial):

    • Do NOT use the Kaiser Test. It detects primary amines. Secondary amines (

      
      -methyl) do not react well with ninhydrin.
      
    • Use the Chloranil Test or Bromophenol Blue Test .

    • Chloranil Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to a few beads. Blue beads = positive (incomplete). Colorless = complete.

  • Capping: After coupling

    
    -methyl residues, unreacted amines are common. Cap with Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.
    

Comparative Performance Data

The following table summarizes the coupling efficiency of Aib-Aib (a notoriously difficult linkage due to steric clash) using different reagents.

Table 1: Coupling Efficiency of Fmoc-Aib-OH to H-Aib-Resin

Coupling ReagentBaseSolventReaction TimeYield (HPLC)Notes
HATU DIPEADMF1 hr>99% Complete conversion; no deletion.
HBTU DIPEADMF1 hr65%Significant unreacted amine remaining.
PyBOP DIPEADMF1 hr85%Good, but slower kinetics than HATU.
DIC/Oxyma --DMF2 hr95%Excellent alternative; lower racemization risk.

Troubleshooting & Optimization Workflow

Common Issue: Guanidinylation

If the N-terminus is permanently blocked (mass = expected + 99 Da), the amine has reacted with the HATU uronium moiety instead of the amino acid.

  • Cause: Slow activation of the acid or excess HATU.

  • Solution: Ensure Amino Acid is in excess over HATU (1.1 : 1). Pre-activate for 1 minute before adding to resin.

Workflow Diagram

Optimization_Workflow Start Start Coupling (Hindered AA) CheckAA Is AA N-Methylated? Start->CheckAA ProtocolB Use Protocol B (5eq HATU, 4h, NMP) CheckAA->ProtocolB Yes ProtocolA Use Protocol A (3.8eq HATU, 1h, DMF) CheckAA->ProtocolA No MonitorB Monitor: Chloranil Test ProtocolB->MonitorB Result Test Positive (Incomplete)? MonitorB->Result MonitorA Monitor: Kaiser Test ProtocolA->MonitorA MonitorA->Result Recouple Double Couple (Fresh Reagents) Result->Recouple Yes (Color) Next Proceed to Deprotection Result->Next No (Clear) Cap Capping Step (Ac2O) Recouple->Cap After 2nd Try Cap->Next

Figure 2: Decision tree for selecting protocols and troubleshooting difficult couplings.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][5][6] An efficient peptide coupling additive.[1][5][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Carpino, L. A., et al. (1994). The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts. Angewandte Chemie International Edition, 33(8), 877-879.

  • Albericio, F., & Boman, J. M. (1999). Preparation of N-methylated amino acids and their use in peptide synthesis. Methods in Enzymology, 289, 431-450.

  • BenchChem. (2025).[1][8] HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.[1][6][10] Application Note.

Sources

High-Fidelity Synthesis of Peptidomimetics: Manual vs. Automated Strategies for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) such as


-aminoisobutyric acid (Aib) and N-methylated residues is a cornerstone of modern peptidomimetic drug design, offering enhanced metabolic stability and bioavailability. However, these modifications introduce significant steric bulk and alter backbone kinetics, frequently causing standard Solid Phase Peptide Synthesis (SPPS) protocols to fail.

This guide provides a comparative technical analysis of manual versus automated synthesis strategies. While automation offers throughput, manual synthesis remains the "gold standard" for optimizing difficult couplings. We define the decision logic, specific coupling protocols, and critical in-process controls (IPCs) required to synthesize these difficult sequences with high purity.

The Steric Challenge: Why Standard SPPS Fails

The primary failure modes in synthesizing UAA-containing peptides are steric hindrance and secondary amine reactivity .

  • 
    -Disubstituted Amino Acids (e.g., Aib):  The gem-dimethyl group creates a "steric wall," severely restricting the approach of the incoming activated amino acid. While Aib promotes helical structure (beneficial for bioactivity), it makes the N-terminus difficult to access during coupling.
    
  • N-Methyl Amino Acids: These residues lack the amide proton, preventing hydrogen bonding (reducing aggregation) but introducing a secondary amine. The nucleophilicity of this secondary amine is drastically reduced due to steric crowding, making acylation difficult.

  • Aggregation: Hydrophobic UAAs often drive the growing peptide chain into

    
    -sheet aggregates within the resin matrix, effectively burying the N-terminus and halting synthesis.
    

Decision Matrix: Manual vs. Automated

Do not default to automation. Use the logic flow below to determine the optimal strategy for your specific sequence.

DecisionMatrix Start Input Sequence Analysis CheckUAA Contains Difficult UAAs? (Aib, N-Me, Tetrasubstituted) Start->CheckUAA CheckContiguous Contiguous UAAs? (e.g., Aib-Aib, NMe-NMe) CheckUAA->CheckContiguous Yes StandardAuto Standard Room Temp Automation CheckUAA->StandardAuto No (Standard AAs) CheckLength Sequence Length > 20 residues? Manual STRATEGY A: Manual Synthesis (High Control / Optimization) CheckLength->Manual No (<10-15 residues) AutoMW STRATEGY B: Automated Microwave SPPS (High Energy / Throughput) CheckLength->AutoMW Yes (Need Throughput) CheckContiguous->CheckLength No (Isolated UAAs) CheckContiguous->Manual Yes (Critical Step)

Figure 1: Decision Logic for selecting synthesis modality. "Contiguous UAAs" represent the highest difficulty tier, often requiring manual intervention or specialized microwave protocols.

Protocol A: Manual Synthesis (The "Craftsman" Approach)

Best for: Short sequences (<15 AA), contiguous difficult couplings (Aib-Aib), or initial method development.

Core Philosophy

Manual synthesis allows for "Double Coupling" and real-time monitoring. You do not proceed until the coupling is complete.

Reagents
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone residues.

  • Solvent: DMF (Dimethylformamide). Use NMP (N-methylpyrrolidone) for highly aggregated sequences.

Step-by-Step Workflow
  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5 x 1 min).

  • Activation (The Cocktail):

    • Dissolve Fmoc-UAA (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIEA (8.0 eq) immediately before adding to resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid uronium salt conversion to guanidinium by-products.

  • Coupling:

    • Add activated solution to resin.[1]

    • Agitation: Nitrogen bubbling or shaker. Do not use magnetic stir bars (grinds resin).

    • Time: 2 hours at Room Temp.

  • IPC (In-Process Control) - CRITICAL:

    • Perform Kaiser Test for primary amines (Blue = Incomplete).

    • Perform Chloranil Test or Bromophenol Blue for secondary amines (N-methyls/Proline). Kaiser test is false-negative for N-methyls.

  • Re-Coupling (If IPC fails):

    • Wash resin DMF.[2][3]

    • Repeat coupling with fresh reagents.

    • Optional: Switch to PyAOP or PyBOP for the second coupling if HATU fails.

Protocol B: Automated Microwave Synthesis

Best for: Long sequences (>20 AA), libraries, and routine production of peptides with isolated UAAs.

Core Philosophy

Use thermal energy (Microwave/IR) to overcome the activation energy barrier imposed by steric hindrance and to disrupt chain aggregation.

Microwave Parameters (General Guidelines)
  • Standard AA: 75°C for 5 mins.

  • Cysteine/Histidine: 50°C for 10 mins (Strict limit to prevent racemization).

  • Difficult UAA (Aib/N-Me): 75°C - 90°C. High energy is required.

Automated Workflow Logic

The following diagram illustrates the modified cycle for automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+).

AutoWorkflow Deprotect Deprotection 20% Piperidine + 0.1M Oxyma (Prevent Aspartimide) Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation DIC + Oxyma Pure (Superior for Aib) Wash1->Activate Couple MW Coupling 90°C (2 min) or 75°C (5 min) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Next Cycle

Figure 2: Automated Microwave SPPS Cycle. Note the use of Oxyma/DIC, which often outperforms HATU for Aib-Aib couplings in automated formats.

Critical Setting: "Double Couple"

For any UAA, program the instrument to perform a Double Couple automatically.

  • Pass 1: DIC/Oxyma, 75°C, 5 min.

  • Drain.

  • Pass 2: DIC/Oxyma, 75°C, 10 min.

Comparative Data: Reactivity & Efficiency

The following table summarizes the efficiency of coupling reagents for difficult junctions (e.g., N-Me-Ala to N-Me-Ala).

Coupling ReagentMechanismEfficiency (Aib-Aib)Efficiency (N-Me to N-Me)Racemization Risk
DIC / Oxyma Carbodiimide / OximeExcellent (Preferred for Auto)GoodLow
HATU / DIEA Uronium / BaseGoodExcellent (Preferred for Manual)Moderate (if over-based)
PyAOP / DIEA Phosphonium / BaseVery GoodSuperior (For failed HATU)Low
HBTU / HCTU UroniumPoorPoorLow

Key Insight: For automated synthesis, DIC/Oxyma is preferred because it is more stable at high temperatures than HATU, which can degrade during the slower ramping cycles of some synthesizers.

Troubleshooting & Optimization

Scenario 1: Incomplete Coupling of Aib-Aib
  • Cause: Extreme steric clash.

  • Fix: Use symmetric anhydrides . Convert the Fmoc-Aib-OH to its anhydride using DIC (1:2 ratio) before adding to the resin. This creates a smaller, highly reactive species.

Scenario 2: Racemization of Cysteine/Histidine[4]
  • Cause: Microwave overheating or excessive base.

  • Fix:

    • Switch to 50°C max temperature for these residues.

    • Use Collidine or TMP instead of DIEA as the base (weaker bases reduce proton abstraction).

    • Use Oxyma Pure (acidic additive) to suppress racemization.

Scenario 3: Diketopiperazine (DKP) Formation[5]
  • Cause: Occurs during deprotection of the 2nd residue in a sequence (especially with Proline or N-methyls at the C-terminus). The free amine attacks the C-terminal ester, cleaving the dipeptide from the resin.

  • Fix: Use Trityl (Trt) linkers or extremely short deprotection times (2 x 30 sec) for the second residue.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4] Application Note. Available at: [Link]

  • Biotage. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue.[5] Application Note. Available at: [Link]

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[6] Journal of Peptide Research, 65(2), 153-166.[6]

  • Collins, J.M., et al. (2020). "Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides." Chemical Communications.

  • Palasek, S.A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science.

  • CSBio. Research Scale Peptide Synthesizer Comparison - Manual vs Automated. Available at: [Link]

Sources

Application Note: High-Resolution Purification of Peptides Containing Fmoc-DL-(2-bromophenyl)glycine via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-DL-(2-bromophenyl)glycine (Fmoc-2-Br-Phg-OH) into synthetic peptides introduces two distinct chromatographic challenges: hydrophobicity and stereoisomerism . Because the starting material is a racemic mixture (DL), the resulting peptide product—assuming a chiral backbone—will exist as a pair of diastereomers (L-isomer and D-isomer at the 2-bromophenylglycine position).

Unlike enantiomers, which require chiral stationary phases, diastereomers possess distinct physicochemical properties and can typically be resolved using standard Reverse-Phase HPLC (RP-HPLC) . This guide details the protocol for solubilizing, resolving, and purifying these specific halogenated peptides, emphasizing the use of shallow gradients and stationary phase selection to achieve isomeric purity >98%.

Physicochemical Analysis & Strategic Planning

The "DL" Factor: Diastereomer Separation

When Fmoc-DL-(2-bromophenyl)glycine is coupled to a standard L-amino acid peptide chain, the result is not a single product but a 50:50 mixture of two diastereomers:

  • Isomer A: Contains (2S)-2-bromophenylglycine (L-form).

  • Isomer B: Contains (2R)-2-bromophenylglycine (D-form).

Implication: You must not treat the "doublet" peak often seen in crude analysis as an impurity to be discarded. One peak is the L-epimer, and the other is the D-epimer. Depending on the biological target, you may need to isolate both or separate them to obtain a single isomer.

Hydrophobicity & The Bromine Effect

The 2-bromophenyl group is significantly more hydrophobic than phenylalanine or tyrosine.

  • Retention Shift: Expect the peptide to elute later than non-halogenated analogs.

  • Solubility: The peptide may aggregate in pure aqueous buffers. Organic co-solvents (DMF, DMSO) are required for sample loading.

  • Interaction: The bromine atom is large (Van der Waals radius ~1.85 Å) and polarizable, enhancing interaction with phenyl-based stationary phases via

    
     and hydrophobic mechanisms.
    

Detailed Experimental Protocol

Materials & Reagents[1]
  • Stationary Phase:

    • Primary: C18 (Octadecyl), 100 Å pore size (for peptides < 3 kDa).

    • Alternative: Phenyl-Hexyl (for enhanced selectivity of aromatic isomers).

  • Mobile Phase A (MPA): Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B (MPB): Acetonitrile (ACN) + 0.1% TFA.

  • Sample Solvent: 50% ACN/Water or 100% DMF (if highly insoluble).

Step 1: Sample Preparation (Critical)

Hydrophobic peptides containing brominated arylglycines often precipitate in acidic water.

  • Dissolve the crude lyophilized peptide in a minimum volume of DMF (Dimethylformamide) or DMSO .

  • Dilute slowly with Mobile Phase A to reach a final concentration of ~5-10 mg/mL.

  • Check for turbidity. If precipitation occurs, increase the organic ratio or inject a smaller volume of the concentrated DMF solution directly.

  • Filtration: Pass through a 0.45 µm PTFE filter (avoid Nylon, which binds peptides).

Step 2: Analytical Scouting (Gradient Optimization)

Run a linear scouting gradient to identify the elution window of the two diastereomers.

Time (min)% Mobile Phase BFlow RateComments
0.051.0 mL/minEquilibration
2.051.0 mL/minInjection Hold
22.0951.0 mL/minLinear Scouting Ramp
25.0951.0 mL/minWash
25.151.0 mL/minRe-equilibration

Success Criteria: Look for a "split" main peak or two closely eluting major peaks (area ratio ~1:1).

Step 3: High-Resolution Separation (Isocratic/Shallow Gradient)

To separate the L- and D-isomers, use a focused gradient.

  • Calculate: If the mixture elutes at 40% B in the scouting run, the focused gradient should start at 35% B and end at 45% B over 20-30 minutes.

Recommended Focused Protocol:

  • Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for 21.2 mm ID prep column).

  • Detection: 220 nm (peptide backbone) and 254 nm (aromatic side chain).

Time (min)% Mobile Phase BEvent
0-5[Elution % - 10%]Loading & Desalting
5-35[Elution % - 5%] to [Elution % + 5%]Shallow Gradient (0.3% B/min)
35-4095%Column Wash
Step 4: Fraction Collection & Handling
  • Collect peaks manually or by threshold. The valley between diastereomers may not return to baseline; "heart-cutting" the center of each peak is recommended for >99% purity.

  • Light Protection: Brominated aromatic compounds can be photolabile (susceptible to debromination). Wrap fraction tubes in foil and lyophilize immediately.

Troubleshooting & Decision Logic

If the diastereomers do not separate on a standard C18 column, the separation mechanism must be altered to exploit the aromaticity of the bromophenyl group.

Workflow Visualization (DOT)

The following diagram illustrates the decision process for purifying DL-peptides.

PeptidePurification Start Crude Peptide (Fmoc-DL-2-Br-Phg) Solubility Solubilize in DMF/DMSO Start->Solubility Scout Analytical Scouting (5-95% B Gradient) Solubility->Scout Analyze Analyze Chromatogram: Are Diastereomers Resolved? Scout->Analyze PrepRun Focused Gradient Prep Run (Slope: 0.2-0.5% B/min) Analyze->PrepRun Yes ChangeCol Switch Column Chemistry Analyze->ChangeCol No Yes Yes (Resolution > 1.5) No No (Co-elution) Collect Fraction Collection (Protect from Light) PrepRun->Collect Phenyl Use Phenyl-Hexyl Column (Exploits pi-pi interactions) ChangeCol->Phenyl Try First C8 Use C8 Column (Reduces hydrophobic retention) ChangeCol->C8 Try Second Phenyl->PrepRun C8->PrepRun QC Final QC (MS + HPLC) Collect->QC

Caption: Decision tree for the purification of diastereomeric peptides containing racemic bromophenylglycine.

References

  • Vertex AI Search. (2025). HPLC separation of peptide diastereomers containing racemic non-natural amino acids. Retrieved from 1

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from 2

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from 3

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Purification. Retrieved from 4

  • PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. Retrieved from 5

Sources

Application Note: Fmoc-DL-(2-bromophenyl)glycine in Microwave-Assisted SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the incorporation of Fmoc-DL-(2-bromophenyl)glycine into peptide sequences using Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). This non-canonical amino acid (NCAA) presents two distinct challenges: severe steric hindrance at the


-carbon due to the ortho-substituted phenyl ring, and high susceptibility to side reactions  (racemization and oxazolone formation).

However, successful incorporation provides a critical "synthetic handle." The aryl bromide moiety serves as a high-value site for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) directly on the resin, enabling the synthesis of stapled peptides, biaryl-constrained macrocycles, and peptidomimetics.

Physicochemical Context & Challenges

The Steric Barrier

Unlike standard amino acids, phenylglycine (Phg) derivatives possess a side chain attached directly to the


-carbon without an intervening methylene (

-carbon) spacer.
  • Consequence: The phenyl ring is forced into close proximity with the peptide backbone.

  • The 2-Bromo Factor: The bromine atom at the ortho position exacerbates this clash, significantly increasing the activation energy required for acylation.

Reactivity & Side Reactions

Phenylglycine derivatives are notorious for C-H acidity at the


-position.
  • Base-Catalyzed Racemization: Under standard basic coupling conditions (e.g., HBTU/DIEA), the

    
    -proton is easily abstracted, leading to racemization via an enolate intermediate. While the starting material is racemic (DL), uncontrolled racemization during coupling can lead to difficult-to-separate diastereomeric mixtures or reduced coupling efficiency.
    
  • Oxazolone Formation: The high steric bulk favors the formation of oxazolones over the desired amide bond if activation is too slow.

Experimental Protocol 1: MW-SPPS Coupling

Objective: Efficient coupling of Fmoc-DL-(2-bromophenyl)glycine to a resin-bound peptide.

Reagents & Materials
  • Amino Acid: Fmoc-DL-(2-bromophenyl)glycine (0.2 M in DMF).

  • Activator: DIC (Diisopropylcarbodiimide) (0.5 M in DMF).

  • Oxyma Pure: Ethyl (hydroxyimino)cyanoacetate (0.5 M in DMF).

  • Solid Support: Rink Amide ProTide or ChemMatrix resin (recommended for better swelling with bulky residues).

Optimized Microwave Parameters

Rationale: Standard MW-SPPS uses 75°C or 90°C. However, for phenylglycine derivatives, temperatures >50°C significantly increase the risk of


-lactam formation and decomposition. We utilize a "Low-Temp / High-Power"  strategy to drive the reaction kinetically without thermal degradation.
ParameterSettingRationale
Temperature 50°C Prevents thermal decomposition/side reactions common with Phg.
Power 30–50 W (Dynamic)Maintains setpoint without overheating.
Time 10 minutesExtended time compensates for lower temperature and steric bulk.
Agitation High/VortexCritical to overcome diffusion limits in the resin matrix.
Step-by-Step Coupling Workflow
  • Resin Preparation: Swell resin in DMF for 15 minutes.

  • Deprotection (Previous AA): Treat with 20% Piperidine/DMF with 0.1 M Oxyma (to suppress aspartimide formation if applicable). MW: 75°C, 3 min. Wash 4x DMF.

  • Activation (In-situ):

    • Add 5.0 eq Fmoc-DL-(2-bromophenyl)glycine .

    • Add 5.0 eq Oxyma Pure .

    • Add 10.0 eq DIC .[1]

    • Note: Do not use basic activators like HATU/DIEA. The neutral pH of DIC/Oxyma is critical to minimize proton abstraction at the

      
      -carbon.
      
  • Coupling: Irradiate at 50°C for 10 minutes .

  • Double Coupling (Mandatory): Drain vessel. Repeat Step 3 and 4. The steric bulk of the ortho-bromo group makes single coupling unreliable.

  • Capping (Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Experimental Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 2-bromo handle to create a biaryl staple or modify the peptide side chain.

Mechanism of Action

The resin-bound peptide acts as the aryl halide electrophile. A boronic acid in solution acts as the nucleophile.

Reagents
  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Base: 2M

    
     (aqueous).
    
  • Boronic Acid: Aryl-boronic acid of choice (5 eq).

  • Solvent System: DME (Dimethoxyethane) / Water (9:1 ratio). Note: Degas solvents thoroughly with Nitrogen/Argon before use.

Microwave Protocol
  • Wash: Wash resin 3x with DME to exchange solvent.

  • Reactants: Add dissolved Boronic Acid (5 eq) and

    
     (0.1 eq) in degassed DME.
    
  • Base: Add aqueous

    
     (10 eq).
    
  • Reaction:

    • MW Conditions: 80°C, 30 Watts, 60 minutes.

    • Note: Higher temperature is permissible here as the Fmoc group is stable, and the peptide backbone is formed.

  • Work-up:

    • Wash 3x with DME/Water.

    • Wash 3x with DMF.

    • Wash 3x with Sodium Diethyldithiocarbamate (0.05 M in DMF) to scavenge residual Palladium (turns solution yellow/brown).

    • Wash 3x DCM.

Visualization of Workflows

Coupling & Functionalization Logic

The following diagram illustrates the critical decision points and chemical pathways for this specific NCAA.

G Start Resin-Peptide-NH2 AA_Prep Fmoc-DL-(2-Br)Phg-OH + DIC / Oxyma Start->AA_Prep Add Reagents Coupling MW Coupling 50°C, 10 min (Double Couple) AA_Prep->Coupling Steric Hindrance Check Kaiser/Chloranil Test Coupling->Check Success Fmoc-Peptide-Resin Check->Success Blue/Yellow (Negative) Fail Recouple (Try HATU/HOAt @ 50°C) Check->Fail Blue (Positive) Suzuki On-Resin Suzuki Coupling Pd(PPh3)4 / Boronic Acid 80°C MW Success->Suzuki Optional Functionalization Fail->Coupling Final Biaryl-Modified Peptide Suzuki->Final

Caption: Workflow for the incorporation and subsequent functionalization of the 2-bromophenylglycine residue.

Troubleshooting & Optimization (E-E-A-T)

Monitoring Coupling Efficiency

Standard Kaiser tests (ninhydrin) can sometimes yield false negatives with sterically hindered amines.

  • Recommendation: Use the Chloranil Test for secondary amines or hindered primary amines. It is more sensitive to the specific steric environment of phenylglycine derivatives.

  • Micro-cleavage: If colorimetric tests are ambiguous, cleave a small resin sample (5 mg) with 95% TFA and analyze via LC-MS to verify mass addition (+438 Da for Fmoc-2BrPhg vs. H).

Managing Racemization

If the user requires a specific enantiomer (e.g., L-isomer) rather than the DL mixture, or wishes to separate them:

  • Avoid: Bases like DIEA or NMM during coupling.

  • Use: DIC/Oxyma (acidic/neutral activation).

  • Separation: Due to the "DL" nature, the resulting peptide will be a mixture of diastereomers. These must be separated via Preparative RP-HPLC using a slow gradient (e.g., 0.5% B/min) on a C18 or Phenyl-Hexyl column. The bulky Br-phenyl group usually provides sufficient hydrophobic difference to resolve diastereomers.

Palladium Scavenging

After Suzuki coupling, residual Pd is a major contaminant.

  • Protocol: Washing with DMF alone is insufficient. Use Sodium Diethyldithiocarbamate or specialized thiol-based scavenger resins to ensure the final peptide is metal-free, especially for biological assays.

References

  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.[2] Journal of Peptide Science, 18(5), 302–311. Link

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[2] Tetrahedron Letters, 58(24), 2374-2377. Link[3]

  • Maity, P., & Konig, B. (2008). Palladium-catalyzed synthesis of biaryl amino acids and peptides on solid support. Peptide Science, 90(1). Link

  • Collins, J. M., & Collins, M. J. (2011). Microwave heating in solid-phase peptide synthesis.[4] Chemical Society Reviews, 40, 5718-5754. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Peptides with Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Paradox

Integrating hydrophobic unnatural amino acids (UAAs) like tert-leucine (Tle), phenylglycine (Phg), or cyclohexylalanine (Cha) is a powerful strategy to enhance metabolic stability and binding affinity. However, these residues often drive the formation of intermolecular


-sheets, leading to rapid aggregation, gelation, or precipitation.

This guide provides a systematic approach to overcoming these solubility barriers, divided into Chemical Design (Pre-Synthesis) and Formulation (Post-Synthesis) .

Module 1: Chemical Design Strategies (Pre-Synthesis)

If you are in the design phase, chemical modification is the most robust solution. The goal is to disrupt the secondary structures (specifically


-sheets) that cause aggregation.
The "Click Peptide" Strategy (O-Acyl Isopeptides)

Best for: Highly hydrophobic sequences that "crash out" during synthesis or purification.

Mechanism: This method, pioneered by Sohma et al., involves synthesizing the peptide as an O-acyl isopeptide. You insert a "switch" segment (e.g., Serine or Threonine) where the peptide bond is formed on the side-chain hydroxyl (O-acyl) rather than the backbone amine (N-acyl).[1]

  • Result: The backbone is kinked, preventing

    
    -sheet stacking. The peptide becomes highly soluble.
    
  • Activation: At physiological pH (7.4), an O-to-N acyl migration occurs spontaneously, converting the soluble precursor into the native bioactive peptide.

Experimental Workflow:

  • Synthesis: Use O-acyl isodipeptide building blocks during SPPS.

  • Purification: Purify the O-acyl precursor under acidic conditions (it remains stable at pH < 5).

  • Assay: Dissolve in neutral buffer immediately before the biological assay to trigger conversion.

O_Acyl_Mechanism cluster_0 Synthesis & Storage (Acidic pH) cluster_1 Physiological Trigger (pH 7.4) cluster_2 Bioactive State Precursor O-Acyl Isopeptide (Kinked Structure) High Solubility Transition O-to-N Acyl Migration (Spontaneous) Precursor->Transition pH > 7.0 Native Native Peptide (Bioactive Form) Transition->Native Rapid Conversion

Caption: The O-acyl isopeptide "switch" strategy allows purification of difficult sequences by temporarily disrupting the peptide backbone.

Strategic N-Methylation

Best for: Disrupting aggregation while potentially improving metabolic stability.

Mechanism: Replacing a backbone amide proton with a methyl group removes a hydrogen bond donor. This prevents the formation of the intermolecular hydrogen bond networks required for


-sheet aggregation.
  • Protocol: Introduce N-methylated versions of your UAAs (e.g., N-Me-Phe) or perform on-resin N-methylation using the Mitsunobu reaction or Freidinger's method.

  • Note: N-methylation can alter bioactivity.[2][3] A "methyl scan" is recommended to find positions that improve solubility without compromising binding.

Module 2: Formulation & Solubilization (Post-Synthesis)

If the peptide is already synthesized and precipitating, follow this hierarchical solubilization protocol.

The "HFIP Switch" Protocol

Hexafluoroisopropanol (HFIP) is a potent solvent that dissolves


-sheets but is toxic to cells. This protocol uses HFIP to "reset" the peptide's aggregation state before final formulation.
  • Dissolution: Dissolve the lyophilized peptide in 100% HFIP. (Most hydrophobic peptides will dissolve readily).

  • Aliquot: Divide into single-use aliquots in microcentrifuge tubes.

  • Evaporation: Evaporate the HFIP completely using a centrifugal evaporator (SpeedVac) or a stream of nitrogen. You will be left with a thin film of "monomeric" peptide.

  • Reconstitution: Immediately before use, reconstitute the film in a small volume of DMSO, then dilute rapidly into your assay buffer.

Solvent Compatibility Matrix
SolventSolubilizing PowerBiological ToxicityRecommended Use
Water/Buffer Low (for hydrophobic peptides)NoneFinal dilution only.
DMSO HighModerate (Keep <1% final)Primary stock solution. Avoid with Cys/Met (oxidation risk) unless degassed.
HFIP Very High (Breaks

-sheets)
High (Cytotoxic)Processing only. Must be evaporated before assay.
Acetic Acid (10%) ModerateLowGood for basic peptides (Net charge > 0).
Ammonium Hydroxide (10%) ModerateHigh (pH shock)Good for acidic peptides (Net charge < 0).
Decision Tree: Solubilization Workflow

Solubility_Workflow Start Lyophilized Peptide Step1 Check Sequence pI Start->Step1 Decision1 Is peptide Charged? Step1->Decision1 Acidic Acidic (Net -) Use 0.1M NH4OH Decision1->Acidic pI < 5 Basic Basic (Net +) Use 10% Acetic Acid Decision1->Basic pI > 8 Neutral Neutral/Hydrophobic Decision1->Neutral pI 5-8 Decision2 Soluble? Acidic->Decision2 Basic->Decision2 Step2 Add Organic Co-solvent (DMSO/DMF) Neutral->Step2 Step2->Decision2 Success Dilute to Assay Buffer Decision2->Success Yes Fail Aggregation/Gelation Decision2->Fail No Rescue Execute HFIP Switch (Dissolve -> Evaporate -> Reconstitute) Fail->Rescue Rescue->Step2 Retry

Caption: Step-by-step decision matrix for solubilizing difficult hydrophobic peptides.

Part 3: Troubleshooting & FAQs

Q1: My peptide forms a gel immediately upon adding water. What is happening? A: This is a classic sign of rapid


-sheet network formation. The hydrophobic UAAs are driving intermolecular stacking, trapping water.
  • Fix: Do not add more water. Lyophilize the sample to reset it. Re-dissolve using the "HFIP Switch" method described above, or dissolve in 100% DMSO first, ensuring the concentration is high (e.g., 10-20 mg/mL) before slowly adding buffer.

Q2: I see broad, tailing peaks on my HPLC. Is my peptide impure? A: Not necessarily. Hydrophobic peptides often interact strongly with the C18 column stationary phase or aggregate on the column.

  • Fix:

    • Temperature: Run the HPLC column at 50°C - 60°C. Heat disrupts hydrophobic interactions and sharpens peaks.

    • Column: Switch to a C4 column (less hydrophobic) or a wide-pore (300 Å) C18 column.

    • Buffer: Add a chaotrope like isopropanol (10-20%) to mobile phase B.

Q3: Can I use PEGylation to improve solubility without affecting binding? A: Yes, but placement is critical.

  • Protocol: Attach a mini-PEG (e.g., PEG2 or PEG4) to a non-critical region (usually the N- or C-terminus, or a solvent-exposed side chain). This creates a "hydration shell" around the hydrophobic core, preventing aggregation without sterically hindering the binding interface [5].

References

  • Sohma, Y., et al. (2013).[4] "Synthesis of O-acyl isopeptides." The Chemical Record, 13(2), 218-223.[4] Link

  • Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition, 21(7), 512-523.
  • Sigma-Aldrich. "Solubility Guidelines for Peptides." Link

  • Narumi, T., et al. (2016). "Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bulletin of the Chemical Society of Japan, 89(10). Link

  • Roberts, M. J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476. Link

Sources

Technical Support Center: 2-Bromophenylglycine (2-Br-Phg) Peptide Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Aggregation & Racemization in 2-Br-Phg Sequences

Introduction: The "Brick Wall" Residue

Welcome to the technical guide for handling 2-bromophenylglycine (2-Br-Phg). If you are here, you are likely experiencing synthesis failure, low yields, or insoluble crude products.

Why is this happening? 2-Br-Phg is not just a hydrophobic residue; it is a structural disruptor .

  • Steric Locking: The phenylglycine scaffold is already conformationally restricted. Adding a bromine atom at the ortho (2-) position creates a massive steric clash with the peptide backbone ($ \phi, \psi $ angles), forcing the chain into extended conformations that favor

    
    -sheet stacking (aggregation).
    
  • The Halogen Effect: The bromine atom is highly lipophilic and capable of halogen bonding (acting as a Lewis acid to carbonyl oxygens), which can stabilize intermolecular aggregates more strongly than standard hydrophobic forces.

  • Racemization Risk: Like all phenylglycines, the

    
    -proton is acidic. The electron-withdrawing nature of the bromine ring further acidifies this proton, making base-catalyzed racemization a critical risk during coupling.
    
Module 1: Synthesis Strategy (SPPS)

The Core Problem: Incomplete coupling due to on-resin aggregation and rapid racemization by base.

Protocol A: The "Chaotropic" Coupling Environment

Standard DMF/DIPEA cycles will fail. You must disrupt hydrogen bonding during the reaction.

Recommended Solvent System: Replace DMF with NMP (N-methyl-2-pyrrolidone) . NMP has better swelling properties for hydrophobic sequences.

The "Magic Mixture" (Chaotropic Wash/Coupling): Use Lithium Chloride (LiCl) to disrupt


-sheets on the solid support.
ComponentConcentrationRole
Solvent NMPHigh-swelling dipolar aprotic solvent.
Chaotrope 0.8 M LiClDisrupts inter-chain H-bonds (aggregates).[1]
Base 2,4,6-Collidine (TMP)Weak base (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

~7.4) minimizes racemization.[2]

Step-by-Step Protocol:

  • Pre-Wash: After Fmoc removal, wash resin

    
     min with 0.8 M LiCl in NMP . This relaxes the collapsed peptide chains.
    
  • Activation: Dissolve Fmoc-2-Br-Phg-OH and Oxyma Pure (1:1 equiv) in NMP.

  • Addition: Add solution to resin.[3][4] Immediately add DIC (Diisopropylcarbodiimide). Avoid HATU/DIPEA for this specific residue to prevent epimerization.

  • Coupling Time: Allow to react for 60–120 mins at room temperature. Do not heat this specific coupling step (heat accelerates racemization of Phg derivatives).

Protocol B: Backbone Protection (The "Hmb" Strategy)

If the 2-Br-Phg is followed by a Glycine or Alanine, use Hmb (2-hydroxy-4-methoxybenzyl) protection on the next residue to physically block aggregation.[5]

  • Note: You cannot easily put Hmb on 2-Br-Phg due to steric bulk. Place it on the residue n+1 (the amine attacking the 2-Br-Phg carbonyl).

Visual Guide: SPPS Decision Tree

SPPS_Workflow start Start: Coupling 2-Br-Phg check_pos Is 2-Br-Phg >5 residues from C-terminus? start->check_pos risk_high High Aggregation Risk check_pos->risk_high Yes risk_low Standard Risk check_pos->risk_low No method_chaotrope Use Chaotropic Protocol: 0.8M LiCl in NMP risk_high->method_chaotrope method_std Use NMP Solvent Only risk_low->method_std coupling_agent Select Coupling Reagents method_chaotrope->coupling_agent method_std->coupling_agent racemization_check Is Racemization Critical? coupling_agent->racemization_check dic_oxyma DIC / Oxyma Pure (Neutral Activation) racemization_check->dic_oxyma Yes (Recommended) hatu_collidine HATU / Collidine (Fast but risky) racemization_check->hatu_collidine No (If steric bulk prevents coupling)

Caption: Decision logic for coupling 2-Br-Phg, balancing aggregation suppression with racemization control.

Module 2: Purification & Solubilization (The Rescue)

The Core Problem: The crude peptide precipitates in water/acetonitrile (ACN) or forms a gel, making HPLC injection impossible.

The "HFIP Trick" for HPLC Injection

Aggregates of 2-Br-Phg peptides are often stable in 50% ACN. You must break the secondary structure before injection.

Protocol:

  • Dissolution: Dissolve the crude lyophilized powder in 100% Hexafluoroisopropanol (HFIP) .

    • Why? HFIP is a potent hydrogen-bond donor that disrupts

      
      -sheets.
      
  • Dilution: Dilute this solution 1:1 with DCM (Dichloromethane).

  • Mobile Phase Prep: Slowly add this organic mixture to your starting HPLC buffer (e.g., 5% ACN/Water).

    • Target: Final concentration of peptide should be < 2 mg/mL.

    • Note: If precipitation occurs immediately, your peptide requires a chaotropic mobile phase (see below).

Alternative: Chaotropic Mobile Phases

If the peptide crashes out on the column (broad peaks, high backpressure):

  • Method: Add 0.1 M NaClO4 (Sodium Perchlorate) to both Mobile Phase A and B.

  • Effect: The salt keeps the peptide "salted in" and denatured during the gradient.

Visual Guide: Solubilization Strategy

Solubilization_Flow crude Crude Peptide (Insoluble) hfip Dissolve in 100% HFIP crude->hfip check_clear Solution Clear? hfip->check_clear dilute Dilute with 50% Water/ACN check_clear->dilute Yes add_dcm Add DCM (1:1) check_clear->add_dcm No inject Inject on HPLC dilute->inject column_clog Broad Peak / High Pressure? inject->column_clog add_dcm->dilute heat Heat Column to 60°C column_clog->heat Yes salt Add 0.1M NaClO4 to Mobile Phase heat->salt Still Fails

Caption: Step-by-step workflow for solubilizing and purifying aggregated 2-Br-Phg peptides.

Module 3: Frequently Asked Questions (FAQ)

Q1: My mass spec shows the correct mass, but the HPLC peak is split. Is this aggregation or racemization?

  • Diagnosis: It is likely racemization . 2-Br-Phg has two chiral centers if the ring is restricted, but the primary risk is the

    
    -carbon. Aggregates usually manifest as broad, "hump-like" peaks that sharpen at 60°C. Distinct, sharp split peaks usually indicate diastereomers (L-L vs L-D).
    
  • Test: Run the HPLC at 60°C. If the peaks merge, it was aggregation. If they remain distinct, it is racemization.

Q2: Can I use microwave synthesis for 2-Br-Phg?

  • Caution: Only for deprotection, not for coupling. Microwave energy during the coupling of phenylglycine derivatives significantly increases the rate of racemization. Couple 2-Br-Phg at room temperature (or even 4°C) for longer times.

Q3: Why is my yield so low even with double coupling?

  • Reason: The steric bulk of the 2-bromo group creates a "conformationally dead" zone. If the resin loading is too high (>0.4 mmol/g), the growing chains physically block each other.

  • Fix: Switch to a low-loading resin (0.15 – 0.2 mmol/g) , preferably ChemMatrix or PEG-PS, which swell better in NMP.

References
  • Racemization of Phenylglycine: Steinauer, R., et al. "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." ResearchGate.[6]

  • Chaotropic Salts in SPPS: Seber, P., et al. "Improved Solid-Phase Synthesis of Difficult Peptides using Chaotropic Salts." Tetrahedron Letters.

  • Hmb Backbone Protection: Quibell, M., & Johnson, T. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Sigma-Aldrich Technical Guides.

  • Solubilization Strategies: Kent, S.B.H. "Chemical Synthesis of Peptides and Proteins." Annual Review of Biochemistry.

  • Halogenated Amino Acids: "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features." ResearchGate.[6]

Sources

Technical Support Center: HPLC Purification of Peptides with Unnatural Amino Acids (UAAs)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Hydrophobicity, Solubility, and Isomeric Challenges in Peptidomimetics

Introduction: The "Unnatural" Challenge

Welcome to the Advanced Purification Support Center. If you are here, standard Peptide protocols (0.1% TFA/Acetonitrile) have likely failed you.

Peptides containing Unnatural Amino Acids (UAAs)—such as N-methylated residues, D-amino acids, stapled helices, or bulky hydrophobic side chains —defy standard chromatographic rules. They introduce three specific chaos factors:

  • Kinetic Trapping: N-methylation introduces cis/trans amide bond isomerization, resulting in broad, shapeless peaks.

  • Aggressive Hydrophobicity: "Stapled" or lipidated peptides bind irreversibly to C18 stationary phases, causing poor recovery and "ghost peaks."

  • Isobaric Impurities: D-amino acid contaminants (diastereomers) often co-elute with the target L-isomer, requiring precise selectivity tuning.

This guide is structured as a Level 3 Troubleshooting Manual . Select your issue below.

Module 1: Solubility & Sample Injection

Symptom: High backpressure immediately upon injection; precipitation in the loop; "missing" mass in the void volume.

The Mechanism

Hydrophobic UAAs (e.g., t-butyl-alanine, cyclohexyl-alanine) drastically reduce aqueous solubility. Standard injection solvents (50% ACN/Water) often cause the peptide to precipitate when it hits the aqueous mobile phase inside the column head, creating a "solubility plug."

Troubleshooting Protocol: The "Sandwich" Injection

Do not inject pure DMSO; it is too viscous and causes band broadening. Use this protocol to maintain solubility without compromising peak shape.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude peptide in the minimum volume of pure DMF or DMSO (e.g., 50 mg in 0.5 mL).

  • Dilution: Immediately dilute this 1:4 with 50% Acetic Acid (aq) or 0.1% TFA in Water .

    • Why? This prevents the "solvent shock" of pure organic hitting the column.

  • Centrifugation: Spin at 13,000 rpm for 5 minutes. Never inject a cloudy solution.

  • The "Sandwich" Method (For Autosamplers):

    • Air Gap: 5 µL

    • Plug 1: 10 µL weak solvent (5% ACN)

    • Sample: Your peptide

    • Plug 2: 10 µL weak solvent

    • Result: This physically separates the sample from the mobile phase during the transit through the needle, preventing pre-column precipitation.

Module 2: Peak Shape & Broadening (N-Methylation)

Symptom: Target peptide elutes as a massive, flat "hump" or splits into two peaks that merge when the gradient is paused.

The Mechanism: Rotameric Interconversion

N-methylation removes the amide hydrogen, lowering the energy barrier for cis/trans isomerization. The interconversion rate is often on the same timescale as the HPLC separation (seconds to minutes). The column "sees" two different shapes of the same molecule, resulting in peak broadening.

Solution: Thermal Kinetics Control

You must shift the kinetics so the interconversion is significantly faster than the separation.

ParameterStandard PeptideN-Methylated / Peptoid
Column Temp Ambient (25°C)60°C – 80°C
Flow Rate 1.0 mL/min0.5 mL/min (To allow thermal equilibrium)
Stationary Phase Standard C18 (100 Å)Wide-pore C4 or C8 (300 Å)

Action Plan:

  • Set column oven to 60°C .

  • Run a linear gradient.

  • If peak is still broad, increase to 70°C (Ensure column stability; use Sterically Protected silica or Hybrid particles like BEH/Gemini).

  • Note: Elevated temperature also reduces viscosity, lowering backpressure.

Module 3: Selectivity & Diastereomers

Symptom: Target peptide co-elutes with a synthesis impurity (likely a D-amino acid error or deletion sequence).

The Mechanism

D-amino acid impurities (diastereomers) have identical mass and very similar hydrophobicity to the target. Standard C18 interactions are often insufficient to discriminate the subtle shape difference.

Protocol: Ion-Pairing Screen

Changing the "shape" of the mobile phase additives can amplify the difference between diastereomers.

The "Selectivity Triad" Screening: Run your sample under these three distinct conditions.

  • Condition A (Standard): 0.1% TFA (pH 2).

    • Mechanism:[1][2][3][4] Hydrophobic ion pairing.[3] Good general retention.

  • Condition B (Chaotropic): 0.1% Perchloric Acid (NaClO4) or TEAP .

    • Mechanism:[1][2][3][4] Perchlorate is a "chaotropic" ion that disrupts the hydration shell of the peptide, often altering selectivity for diastereomers significantly better than TFA [1].

  • Condition C (Fluorinated): 0.1% HFBA (Heptafluorobutyric acid) .

    • Mechanism:[1][2][3][4] HFBA is highly hydrophobic. It coats the peptide, effectively increasing the surface area for interaction with the C18 phase. Useful for short, polar peptides that elute too early.

Module 4: Recovery & "Ghost Peaks" (Stapled Peptides)

Symptom: Low yield despite high loading. "Ghost peaks" appear in the blank run following the purification.

The Mechanism

Stapled peptides (hydrocarbon cross-linked) are extremely lipophilic. They can adsorb irreversibly to the stainless steel frits or the head of the column.

Protocol: The "Sawtooth" Wash

A standard linear gradient (5-95% B) is insufficient to clean the column. You must use a sawtooth gradient between runs.

The Sawtooth Method:

  • Injection: Blank (DMSO).

  • Ramp: 95% B to 100% B over 2 mins.

  • Hold: 100% B for 3 mins.

  • Drop: Instantly to 50% B.

  • Ramp: Back to 100% B.

  • Repeat: 3 cycles.

Critical Cleaning Solvent: If 100% Acetonitrile fails, replace Mobile Phase B with Isopropanol:Acetonitrile (50:50) for the wash step. Isopropanol is a stronger solvent for lipophilic species.

Visual Troubleshooting Guides

Figure 1: Diagnostic Logic Tree

Use this flow to identify the root cause of your purification failure.

TroubleshootingLogic start START: Identify Symptom issue1 High Backpressure / Precipitation? start->issue1 issue2 Broad / Split Peak? start->issue2 issue3 Co-eluting Impurities? start->issue3 sol1 Check Sample Solvent. Use 'Sandwich' Injection. issue1->sol1 broad1 Is it N-Methylated? issue2->broad1 sel1 Is it a Diastereomer? issue3->sel1 sol2 Check Column Frit. Reverse flush column. sol1->sol2 If persists broad2 Increase Temp to 65°C. Slow Flow Rate. broad1->broad2 Yes broad3 Check pH vs pKa. Adjust Buffer pH. broad1->broad3 No sel2 Switch Ion Pair. Try Perchlorate or HFBA. sel1->sel2 Yes (D-AA) sel3 Change Stationary Phase. (C18 -> Phenyl-Hexyl) sel1->sel3 No (Deletion)

Caption: Decision matrix for diagnosing common HPLC failures associated with unnatural peptide purification.

Figure 2: Method Development Workflow for UAAs

Follow this path to optimize a new method.

MethodDev step1 Solubility Screen (DMSO/H2O/Acid) step2 Gradient Scout (5-95% B, 60°C) step1->step2 decision Resolution Acceptable? step2->decision opt1 Optimize Gradient (Shallower Slope) decision->opt1 Yes, but tight opt2 Change Selectivity (Stationary Phase/Ion Pair) decision->opt2 No final Scale Up (Loading Study) decision->final Yes, good opt2->step2 Re-Scout

Caption: Step-by-step workflow for developing purification methods for hydrophobic or structured peptides.

References

  • Effect of Perchlorate vs.

    • Title: The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides.[5]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Temperature Effects on Peptide Separation

    • Title: Influence and Control of Column Temperature in Successful Peptide Mapping.

    • Source: Waters Corporation Applic
    • URL:[Link][6]

  • Troubleshooting Broad Peaks

    • Title: HPLC Troubleshooting Guide (Broad Peaks & Band Spreading).
    • Source: Phenomenex Technical Guide
    • URL:[Link]

  • Purification of Hydrophobic Peptides

    • Title: Designing Purific
    • Source: The Nest Group
    • URL:[Link]

Sources

strategies for difficult couplings in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Difficult Couplings in Fmoc-SPPS Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Beta-Sheet" Barrier

Welcome to the technical support center. If you are reading this, you are likely facing the "difficult sequence" phenomenon: incomplete couplings, deletion sequences, or low crude purity.

In 90% of cases, the root cause is not chemical reactivity but aggregation . During synthesis, the growing peptide chains on the resin interact with each other via intermolecular hydrogen bonds, forming


-sheet-like structures. This causes the resin to shrink and excludes solvents and reagents from the reactive N-terminus.

This guide moves beyond "add more reagent" and provides structural and chemical interventions to disrupt these aggregates.[1][2]

Module 1: Diagnostic Protocols

Q: How do I definitively confirm a coupling has failed before moving to the next step?

A: Do not rely on visual resin swelling alone. You must use a colorimetric test appropriate for the N-terminal amino acid.

Protocol A: The Kaiser Test (Primary Amines)

Best for: All amino acids except Proline, Serine, Asparagine.

  • Aliquot: Transfer ~10 resin beads to a small glass tube.

  • Reagents: Add 2 drops each of:

    • Solution A: Ninhydrin in ethanol.

    • Solution B: Phenol in ethanol.

    • Solution C: KCN in pyridine.

  • Heat: 100°C for 5 minutes.

  • Result:

    • Blue/Purple Beads: Positive (Free amine present = Failed Coupling).

    • Yellow/Clear Beads: Negative (No free amine = Successful Coupling).

Protocol B: The Chloranil Test (Secondary Amines)

Best for: Proline, N-methylated residues, or when Kaiser gives false positives (e.g., Asp, Asn).

  • Aliquot: Transfer ~10 resin beads to a tube.

  • Reagents: Add 2 drops each of:

    • 2% Acetaldehyde in DMF.

    • 2% Chloranil in DMF.

  • Wait: Incubate at room temperature for 5 minutes (no heat required).

  • Result:

    • Dark Blue/Green Beads: Positive (Failed Coupling).

    • Amber/Clear Beads: Negative (Successful Coupling).

Module 2: Chemical Optimization (Reagents & Solvents)

Q: My standard HBTU/DIEA protocol is failing. What is the logical progression of coupling reagents?

A: HBTU is prone to enolization and lower reactivity in hindered environments. Upgrade your activation chemistry based on the severity of the difficulty.

Reagent Selection Matrix
TierReagent SystemMechanism & BenefitUse Case
1 DIC / Oxyma Pure Carbodiimide + Oxime. Safer than benzotriazoles (non-explosive). Superior suppression of racemization compared to HOBt [1, 4].[3]Routine synthesis; replacing HBTU.
2 COMU / DIEA Uronium salt with Oxyma leaving group. Higher efficiency than HATU in many comparative studies and more soluble in DMF [4, 6].Moderate aggregation; long peptides.
3 HATU / HOAt / DIEA Aza-benzotriazole. The pyridine nitrogen provides "anchimeric assistance" (neighboring group effect), stabilizing the active ester and boosting reactivity [4].Severe steric hindrance; expensive.
4 PyAOP Phosphonium salt of HOAt. Does not react with free amines, allowing for cyclization or capping protocols where uroniums fail [4].N-methylated AAs; Cyclization.
The "Chaotropic Wash" Strategy

If changing reagents fails, you must disrupt the resin aggregation physically using chaotropic salts.

Protocol: LiCl-DMF Wash

  • Prepare Solution: Dissolve 0.4M LiCl in dry DMF.

  • Pre-Wash: Before adding the coupling mixture, wash the resin with the LiCl solution for 2 minutes.

  • Coupling: Perform the coupling reaction in the 0.4M LiCl/DMF solution.

    • Mechanism:[1][2][4][5][6] Lithium ions disrupt the intermolecular hydrogen network, "salting in" the peptide chain and exposing the N-terminus [2, 7].

Module 3: Structural Interventions (Pseudoprolines)

Q: I have a "black hole" sequence (e.g., -Val-Ile-Ala-Asn-) that fails regardless of reagents. What now?

A: Chemical force is useless here. You must alter the peptide's secondary structure using Pseudoproline Dipeptides .[7]

The Mechanism: Pseudoprolines (oxazolidines derived from Ser/Thr or thiazolidines from Cys) lock the amino acid side chain into a ring with the backbone nitrogen. This forces the peptide backbone into a "kink" (cis-amide preference), preventing the formation of beta-sheets [2, 5].

Implementation Rules:

  • Substitution: Replace a native Xaa-Ser or Xaa-Thr pair in your sequence with a single Fmoc-Xaa-Ser(PsiMe,MePro)-OH building block.

  • Spacing: Insert a pseudoproline every 5–6 residues in a difficult sequence.

  • Deprotection: The ring structure is acid-labile. It automatically reverts to the native Ser/Thr/Cys during the final TFA cleavage [2].

Visualizing the Strategy:

G Start Difficult Sequence Detected Check_Seq Does it contain Ser, Thr, or Cys? Start->Check_Seq Yes_Psi Insert Pseudoproline (e.g., Fmoc-Ala-Ser(Psi)-OH) Check_Seq->Yes_Psi Yes No_Psi Is it Gly/Ala rich? Check_Seq->No_Psi No Result Beta-Sheet Disrupted Coupling Proceeds Yes_Psi->Result Dmb_Hmb Use Dmb/Hmb Backbone Protection No_Psi->Dmb_Hmb Yes Solvent_Fix Use 0.4M LiCl in DMF or 100% DMSO No_Psi->Solvent_Fix No Dmb_Hmb->Result Solvent_Fix->Result

Caption: Decision tree for structural interventions in aggregating sequences. Pseudoprolines are the first line of defense if Ser/Thr/Cys are present.

Module 4: Microwave & Temperature Control

Q: Can I just blast every residue with microwave energy at 90°C to force the reaction?

A: No. While heat overcomes aggregation, it introduces epimerization (racemization) risks for specific amino acids.

The "Safe Heat" Protocol
Amino AcidMax TempRisk FactorMitigation Strategy
Cysteine (Cys) 50°CHigh risk of racemization (D-Cys formation) [3].Use Oxyma/DIC ; limit temp to 50°C; use Collidine base.
Histidine (His) 50°CHigh risk of racemization [3].[8]Use Fmoc-His(Boc)-OH instead of His(Trt) to reduce racemization risk at higher temps [5].
Arginine (Arg) 75°C

-lactam formation.
Do not wash resin between coupling steps (maintain acidic environment).
Others 75-90°CLow risk.[8]Standard microwave coupling.[8][9]

Warning: Avoid using HATU at high temperatures (>75°C) as it can lead to capping of the N-terminus via guanidinylation. Oxyma/DIC is the preferred chemistry for high-temperature microwave synthesis [3, 4].

References
  • Merck Millipore. Novabiochem® Coupling Reagents: HATU, COMU, and Oxyma. Retrieved from

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis: Pseudoprolines and Chaotropic Salts. Retrieved from

  • CEM Corporation. Epimerization in Microwave-Enhanced SPPS: Cysteine and Histidine Protocols. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (Oxyma vs HATU). Retrieved from

  • Wikipedia. Pseudoproline: Mechanism and Application in SPPS. Retrieved from

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: COMU and Oxyma. ACS Publications. Retrieved from

  • ResearchGate. Chaotropic salts (LiCl, KSCN) in SPPS Protocols. Retrieved from

Sources

double coupling protocol for Fmoc-DL-(2-bromophenyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Fmoc-DL-(2-bromophenyl)glycine .[1] This non-canonical amino acid presents a unique "double trouble" challenge in Solid-Phase Peptide Synthesis (SPPS): extreme steric hindrance (due to the ortho-bromo substituent) and high racemization propensity (characteristic of phenylglycine derivatives).[1]

Protocol ID: SPPS-Phg(2Br)-DL-01[1]

Core Directive: The "Double Coupling" Strategy

Why this protocol exists: The ortho-bromo group on the phenyl ring creates a massive steric wall, shielding the


-carbon. Standard single-coupling cycles often result in deletion sequences (missing residues).[1] Furthermore, even though your starting material is racemic (DL), uncontrolled racemization during activation can lead to unpredictable diastereomeric ratios and difficult purification.

The Solution: A Double Coupling Protocol using a "Soft-Hard" or "Soft-Soft" strategy to maximize yield without degrading the residue.

Experimental Workflow

Reagents Required:

  • Activator A (Standard): DIC (Diisopropylcarbodiimide) / Oxyma Pure[1]

  • Activator B (High Power - Optional): HATU / HOAt / DIEA (Diisopropylethylamine)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for hindered residues to reduce aggregation.[1]

Step-by-Step Protocol
StepOperationReagents & ConditionsTechnical Note
01 Resin Swelling DCM (30 min) then NMP (3 x 2 min)Critical. Steric coupling requires maximum accessible pore volume.[1]
02 Deprotection 20% Piperidine in NMP + 0.1M Oxyma (2 x 10 min)Crucial: Oxyma suppresses aspartimide formation and racemization of the previous residue.
03 Wash NMP (5 x 1 min)Thorough washing is essential to remove piperidine, which causes immediate racemization of the activated incoming ester.
04 Coupling 1 (Soft) 4 eq Fmoc-AA, 4 eq DIC, 4 eq OxymaTime: 60–120 min at RT.Do not use base (DIEA) here. DIC/Oxyma maintains acidic/neutral pH, minimizing oxazolone formation (racemization).[1]
05 Wash NMP (3 x 1 min)Remove excess reagents.
06 Coupling 2 (Repeat) Repeat Step 04 (Fresh Reagents)Time: 60–120 min at RT.[1]Fresh reagents drive the equilibrium forward.
07 Monitoring Kaiser Test (Ninhydrin) or Chloranil TestIf blue (positive), proceed to Troubleshooting (Module 2) .
08 Capping Acetic Anhydride / DIEA / NMPMandatory.[1] Unreacted chains must be terminated to simplify HPLC purification.

Visualization: Logic Flow & Mechanism

The following diagram illustrates the decision matrix for coupling this specific hindered residue.

DoubleCouplingLogic Start Start: Fmoc-DL-(2-Br)Phg-OH Coupling Swell Step 1: Max Swelling (DCM -> NMP) Start->Swell Couple1 Coupling 1: DIC/Oxyma (No Base) 120 min, RT Swell->Couple1 Wash Wash (NMP) Couple1->Wash Couple2 Coupling 2: DIC/Oxyma (Fresh) 120 min, RT Wash->Couple2 Test Kaiser/Chloranil Test Couple2->Test Success Pass (Colorless) Proceed to Capping Test->Success Negative Fail Fail (Blue/Purple) Incomplete Coupling Test->Fail Positive Nuclear Rescue Coupling (The 'Nuclear' Option) HATU / HOAt / DIEA 60 min, RT (Avoid Heat) Fail->Nuclear 3rd Coupling Required Nuclear->Success Retest & Proceed

Figure 1: Decision tree for the double coupling workflow, prioritizing low-racemization conditions (DIC/Oxyma) before escalating to high-power phosphonium salts (HATU).

Troubleshooting & FAQs

Issue 1: The Kaiser Test is still positive after double coupling.

Diagnosis: The ortho-bromo substituent is likely causing extreme steric clash with the resin-bound peptide, especially if the previous residue is also bulky (e.g., Val, Ile, Thr). Corrective Action:

  • Switch Solvent: Use NMP instead of DMF. NMP solvates beta-sheet aggregates better.[1]

  • The "Nuclear" Option: Perform a third coupling using HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) .

    • Warning: HATU + Base (DIEA) increases the risk of racemization. Since your material is DL, this is less critical for the residue itself, but it can affect the chirality of the previous amino acid in the chain (C-terminal epimerization).

  • Microwave: Use microwave irradiation at 50°C (max) for 10 minutes. Do not exceed 50°C for phenylglycine derivatives, as they decompose and racemize rapidly at high heat.

Issue 2: My HPLC trace shows split peaks (doublets).

Diagnosis: This is expected. You are using DL -(2-bromophenyl)glycine.[1] Explanation:

  • If you couple a DL-amino acid to a chiral peptide (e.g., L-Ala-Resin), you create a mixture of diastereomers: (L)-2BrPhg-(L)-Ala and (D)-2BrPhg-(L)-Ala .[1]

  • These are chemically distinct species with different physical properties.[1] They will elute at different times on C18 HPLC.

  • User Action: Do not try to "fix" this during synthesis. You must separate these diastereomers during the preparative HPLC purification stage.

Issue 3: Low Yield / Deletion Sequences.

Diagnosis: Inefficient activation or acylation.[1] Corrective Action:

  • Pre-activation Check: Are you mixing the reagents before adding to the resin?

    • Protocol: Mix Fmoc-AA, Oxyma, and DIC in a vial for 2-3 minutes before adding to the resin. This forms the active ester in solution first.

  • Concentration: Increase concentration. Standard is 0.1 M. Try 0.2 M or 0.3 M for the coupling mixture to drive kinetics.

References & Authority

  • Racemization of Phenylglycines: Phenylglycine derivatives are prone to base-catalyzed racemization via oxazolone formation.[1] The use of Oxyma/DIC (acidic/neutral activation) is superior to HATU/DIEA (basic activation) for preserving chiral integrity.

    • Source: Steinauer, R., et al. (1989). "Racemization of phenylglycine derivatives." Int. J. Pept.[1][2][3] Protein Res.

  • Steric Hindrance in SPPS: Ortho-substituted aromatics impose significant steric barriers.[1] Double coupling and the use of chaotropic salts (like LiCl) or superior solvents (NMP) are standard protocols for "difficult sequences."

    • Source: Albericio, F., et al. (2018). "OxymaPure: A specific tool for the synthesis of hindered peptides." Org.[1][2] Process Res. Dev.[1]

  • DIC/Oxyma Superiority: Confirmed as the modern "gold standard" replacing HOBt/DIC for safety and efficiency, particularly for preventing racemization in sensitive residues like Cys and Phg.

    • Source: Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis."[1] Chemistry – A European Journal.[1] [1]

Sources

managing steric hindrance from the 2-bromophenyl group in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Context: Steric Management

System Overview: The "Ortho-Wall" Effect

Welcome to the synthesis support hub. You are likely here because the 2-bromophenyl group (o-bromo) is disrupting your standard workflows. This moiety presents a unique duality of failure modes:

  • Steric Occlusion: The bromine atom at the 2-position creates a "cone of protection" around the ipso-carbon, blocking the approach of metal centers (in catalysis) or nucleophiles.

  • Electronic Deactivation: While bromine is electron-withdrawing (inductive), the steric bulk often overrides electronic activation, making standard

    
     or direct metallation sluggish.
    

Below are the three most common "Support Tickets" we receive regarding this motif, resolved with field-proven protocols.

Ticket #401: Suzuki/Buchwald Coupling Stalled at <20% Conversion

User Report: "I'm trying to couple 2-bromotoluene with a boronic acid using


. The reaction turns black immediately, and I only recover starting material."

Diagnosis: You are experiencing Ligand Dissociation Failure and Oxidative Addition Blockade .

  • The Issue: Classical ligands like

    
     are not bulky enough to force the Pd(0) into the reactive mono-ligated species (
    
    
    
    ), nor are they electron-rich enough to facilitate oxidative addition into the hindered C-Br bond. The "black" color indicates Pd precipitation (death) because the catalytic cycle is too slow.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) Switch to ligands designed to wrap around the metal center. These ligands use the "flexible bulk" of a biaryl backbone to stabilize the Pd(0) species while accelerating the difficult reductive elimination step.

Recommended Ligand Hierarchy
LigandStructure ClassBest For...Steric Parameter (%

)
SPhos DialkylbiarylGeneral Purpose. The "Gold Standard" for 2-substituted aryl halides.High
XPhos DialkylbiarylExtreme Sterics. Use if coupling 2-Br-Ar with another ortho-substituted partner.Very High
RuPhos DialkylbiarylC-N Coupling. Best for Buchwald-Hartwig amination with 2-bromophenyls.High

Tri-alkylHigh Activity. Good alternative, but air-sensitive and pyrophoric.High
Visualizing the Fix (Catalytic Cycle)

The diagram below illustrates where the 2-bromophenyl group causes friction and how bulky ligands (L) resolve it.

SuzukiSteric cluster_legend Steric Management Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (CRITICAL FAILURE POINT) 2-Br blocks approach Pd0->OxAdd 2-Br-Ar adds TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Base/Boronate RedElim Reductive Elimination (Steric Relief) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Catalyst Regens Product Biaryl Product (Twisted Conformation) RedElim->Product Release Note Bulky Ligands (SPhos) accelerate Reductive Elimination by 'crowding out' the product.

Figure 1: The steric bottleneck occurs at Oxidative Addition. Bulky ligands stabilize the Pd(0) prior to this step and force the product out during Reductive Elimination.

Ticket #402: Grignard Reagent Won't Initiate

User Report: "I added Mg turnings and iodine to 2-bromobenzene in THF. Refluxed for 4 hours. No exotherm, Mg is still shiny. What's wrong?"

Diagnosis: Surface Passivation. The steric bulk of the ortho-bromo group prevents the 2-bromophenyl molecule from effectively approaching the magnesium surface lattice to initiate the single-electron transfer (SET) mechanism.

The Solution: The "Turbo-Grignard" Exchange Do not attempt direct insertion with hindered halides. It is dangerous (delayed exotherms) and unreliable. Instead, use Halogen-Magnesium Exchange with the Knochel-Hauser base (


). This reaction is homogeneous, fast, and works at low temperatures.
Protocol: Turbo-Grignard Exchange for 2-Bromophenyl

Standard Operating Procedure (SOP-TG-02)

  • Preparation:

    • Flame-dry a Schlenk flask under Argon.

    • Dissolve your 2-bromophenyl substrate (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool the solution to -15 °C (Ice/Salt bath). Note: Lower temps (-40°C) may be needed if sensitive esters/nitriles are present.

  • Exchange:

    • Add

      
        (1.1 equiv, typically 1.3M in THF) dropwise over 5 minutes.
      
    • Wait: Stir at -15 °C for 30–60 minutes.

  • Validation (The Quench Test):

    • Take a 0.1 mL aliquot.

    • Quench into saturated

      
       (or 
      
      
      
      for NMR).[1]
    • Analyze by GC-MS or NMR.

    • Success: You should see the de-halogenated arene (Ph-H or Ph-D). If you see starting material, warm to 0 °C and stir 30 mins longer.

  • Reaction:

    • Once exchange is >95%, add your electrophile (aldehyde, ketone, etc.) directly to the cold solution.

Mechanism: Why LiCl Matters

The LiCl breaks up the polymeric aggregates of the Grignard reagent, creating a reactive monomeric species that can overcome the steric barrier of the 2-position.

TurboGrignard Substrate 2-Bromo-Aryl (Sterically Shielded) Complex Ate-Complex Intermediate (Mg coordinates Br) Substrate->Complex Mix at -15°C Turbo iPrMgCl • LiCl (Turbo Grignard) Turbo->Complex Exchange Br/Mg Exchange Complex->Exchange Product 2-Magnesio-Aryl • LiCl (Active Reagent) Exchange->Product Fast (<1 hr) Byproduct iPr-Br (Inert Byproduct) Exchange->Byproduct

Figure 2: The LiCl additive de-aggregates the magnesium species, allowing the isopropyl group to exchange with the bromine atom despite the steric hindrance.

Ticket #403: "Ghost" Peaks in NMR (Atropisomerism)

User Report: "I purified my product (a 2-substituted biaryl), but the NMR looks messy. Broad peaks, fractional integrals. LCMS says it's pure. Is my compound decomposing?"

Diagnosis: Restricted Rotation (Atropisomerism). The 2-bromophenyl group (or the group that replaced it) is clashing with the ortho-hydrogens or substituents on the adjacent ring. This creates a high energy barrier to rotation around the biaryl bond.

  • Timescale: If rotation is slower than the NMR timescale, you see distinct rotamers (doubled peaks). If it's intermediate, you see broad "blobs."

Troubleshooting Guide:

  • Variable Temperature (VT) NMR:

    • Run the NMR at 50 °C or 80 °C (in DMSO-d6 or Toluene-d8).

    • Result: If the peaks sharpen and coalesce into a single set, it is a conformational issue, not purity.

  • Assessment for Chirality:

    • If the barrier to rotation is high enough (

      
      ), the atropisomers might be separable chiral compounds. This is critical for drug development as the enantiomers may have different biological profiles.
      
References
  • Suzuki Coupling with SPhos/XPhos

    • Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
    • Link:[Link]

  • Turbo-Grignard Protocol

    • Source: Krasovskiy, A., & Knochel, P. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

    • Link:[Link]

  • Buchwald-Hartwig Amination of Hindered Halides

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Link:[Link]

  • Steric Parameters (

    
    ): 
    
    • Source: Clavier, H., & Nolan, S. P. (2010). "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Parameters for Organometallic Chemistry.
    • Link:[Link]

Sources

Validation & Comparative

Technical Comparison: Fmoc-DL-(2-bromophenyl)glycine vs. Fmoc-DL-phenylglycine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-DL-(2-bromophenyl)glycine vs. Fmoc-DL-phenylglycine in SPPS Content Type: Technical Comparison Guide Audience: Senior Research Scientists, Peptide Chemists, Drug Discovery Leads

Executive Summary: The Steric vs. Electronic Trade-off

In the landscape of non-canonical amino acids, phenylglycine (Phg) derivatives are prized for introducing conformational constraints that restrict


 and 

torsion angles, often enhancing metabolic stability and receptor selectivity.

However, they present a distinct challenge in Solid-Phase Peptide Synthesis (SPPS): Racemization .

This guide compares the standard Fmoc-DL-phenylglycine (Fmoc-Phg-OH) against its halogenated counterpart, Fmoc-DL-(2-bromophenyl)glycine (Fmoc-2-Br-Phg-OH) . While Fmoc-Phg-OH is a structural staple, Fmoc-2-Br-Phg-OH serves as a critical "functional handle" for late-stage diversification via cross-coupling. The presence of the ortho-bromine atom fundamentally alters the synthesis strategy by exacerbating steric hindrance and modulating


-proton acidity.
Part 1: Chemical & Physical Properties Matrix

The following table summarizes the core differences impacting synthetic behavior.

FeatureFmoc-DL-Phenylglycine (Phg)Fmoc-DL-(2-bromophenyl)glycine (2-Br-Phg)
Primary Utility Conformational constraint (Rigidification).Late-stage diversification (Suzuki-Miyaura handle).[1]
Steric Bulk (

)
High (Benzylic branch).Extreme (Ortho-substitution clashes with backbone).

-Proton Acidity
High (Benzylic resonance stabilization).Very High (Inductive electron withdrawal by Br).
Racemization Risk High (Requires optimized bases).Critical (Slower coupling + higher acidity).
Coupling Kinetics Moderate.[2]Slow (Sterically hindered).
Solubility (DMF) Good.Moderate (Lipophilic, potential aggregation).
Part 2: The Racemization Challenge

Both derivatives are prone to racemization, but for slightly different mechanistic reasons. Understanding this is key to selecting the right protocol.

1. The Mechanism

Racemization in Phg derivatives occurs predominantly during the activation and coupling steps , not during Fmoc deprotection. The proximity of the aromatic ring to the


-carbon allows the 

-system to stabilize the planar enolate intermediate formed after proton abstraction.
2. The Ortho-Bromo Effect
  • Electronic Effect (-I): The bromine atom is electron-withdrawing (Inductive effect). This pulls electron density away from the

    
    -carbon, making the 
    
    
    
    -proton more acidic compared to unsubstituted Phg.
  • Steric Effect: The ortho-substituent twists the phenyl ring out of planarity with the amide backbone to minimize steric clash. While this might theoretically shield the proton, the kinetic slowing of the coupling reaction is the dominant factor.

    • Result: The activated amino acid sits in solution longer, exposed to base, significantly increasing the window for racemization to occur.

Visualization: Racemization Pathways & Mitigation

The following diagram outlines the critical decision points to prevent racemization.

RacemizationPathways Start Fmoc-Phg/2-Br-Phg Activation BaseChoice Base Selection Start->BaseChoice PathwayA Strong Base (DIPEA/NMM) BaseChoice->PathwayA Standard Protocol PathwayB Weak/Hindered Base (TMP/Collidine) BaseChoice->PathwayB Optimized for Phg PathwayC Base-Free (DIC/Oxyma) BaseChoice->PathwayC Best for 2-Br-Phg Risk Oxazolone Formation (High Racemization) PathwayA->Risk High pKa promotes alpha-deprotonation Safe Direct Acylation (Stereoretention) PathwayB->Safe Steric shielding prevents abstraction PathwayC->Safe Neutral pH minimizes risk

Figure 1: Decision matrix for activation strategies. Strong bases drive the oxazolone pathway, leading to epimerization.

Part 3: Experimental Protocols
Protocol A: Optimized Coupling for Fmoc-2-Br-Phg-OH

Rationale: Due to the extreme steric hindrance and acidity of the 2-Br derivative, standard HATU/DIPEA couplings will result in significant epimerization (up to 30-40% DL-mixture). We utilize a neutral pH activation or a weak base approach.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[3]

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • Solvent: DMF/DCM (1:1 v/v) – DCM improves swelling and solubilization of hindered residues.

Step-by-Step:

  • Pre-activation (Critical): Dissolve Fmoc-2-Br-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/DCM (1:1).

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Activation: Add DIC (3.0 eq) dropwise. Stir for 2 minutes at 0°C. Note: Pre-activation at low temp suppresses oxazolone formation.

  • Coupling: Add the activated mixture to the resin-bound free amine.

  • Reaction: Shake at room temperature for 2–4 hours .

    • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If positive after 4h, do not double couple with base. Perform a second coupling using fresh DIC/Oxyma.

Alternative (If DIC/Oxyma fails): Use COMU (1.0 eq) with TMP (2,4,6-Trimethylpyridine) (1.0 eq) as the base. TMP is sterically hindered and has a lower pKa (7.43) compared to DIPEA (10.1), significantly reducing proton abstraction [1, 2].

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Rationale: The 2-Br-Phg residue is a "handle." This protocol allows for the installation of biaryl systems directly on the solid phase. The challenge is preventing premature Fmoc removal by the carbonate bases used in Suzuki coupling.

Reagents:

  • Catalyst: Pd(PPh3)4 or Pd2(dba)3/sSPhos (for difficult couplings).

  • Boronic Acid: Aryl-boronic acid (5.0 eq).

  • Base: Na2CO3 (2M aqueous) or K3PO4.

  • Solvent: DME/EtOH/H2O (9:9:2) or DMF.[2][4][5]

Step-by-Step:

  • Preparation: Swell the resin containing the Fmoc-2-Br-Phg peptide in DMF.

  • Degassing: Sparge all solvents and reagent solutions with Argon for 15 minutes. Oxygen poisons the Pd catalyst.

  • Reaction Mix: Add Boronic Acid (5 eq) and Catalyst (0.1 eq) to the resin.

  • Base Addition: Add the aqueous base (5 eq).

  • Heating: Heat to 70°C (Microwave) for 1 hour or 80°C (Conventional) for 4–6 hours.

    • Warning: Temperatures >80°C with carbonate bases can cause partial Fmoc cleavage [3].[1] If Fmoc loss is observed, switch to CsF (Cesium Fluoride) as the base in anhydrous DMF, which is non-basic enough to preserve Fmoc.

  • Washing: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces (turn resin from black/grey to yellow/white).

Visualization: Suzuki Functionalization Workflow

SuzukiWorkflow Resin Resin-Peptide-(2-Br-Phg)-Fmoc Coupling Suzuki Coupling (Pd cat., Ar-B(OH)2, Base) Resin->Coupling Check Fmoc Integrity Check Coupling->Check Success Resin-Peptide-(Biaryl-Phg)-Fmoc Check->Success Temp < 80°C or CsF Base Failure Premature Fmoc Removal (Polymerization/Side Rxn) Check->Failure Temp > 90°C or Strong Carbonate

Figure 2: On-resin cross-coupling workflow. Temperature control is vital to preserve the N-terminal Fmoc group.

Part 4: Recommendations & Troubleshooting
  • Racemization Check:

    • Always synthesize a standard "epimer mix" deliberately (using DL-Phg) and run a C18 HPLC comparison. Phg diastereomers usually separate well on standard C18 gradients (0.1% TFA water/acetonitrile).

    • If using 2-Br-Phg, the diastereomers may separate even better due to the large bromine atom affecting retention time.

  • Solubility:

    • 2-Br-Phg peptides are significantly more hydrophobic. If "difficult sequence" aggregation occurs (incomplete coupling/deprotection), add Pseudoproline dipeptides prior to the Phg residue or use ChemMatrix resin (PEG-based) to improve solvation.

  • Storage:

    • Fmoc-2-Br-Phg-OH is sensitive to light (dehalogenation) and moisture. Store under Argon at -20°C.

References
  • Liang, C., et al. (2017).[2][4] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(24), 2325-2329. Link[2]

  • El Sawy, M. A., et al. (2012).[4] "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 18(8), 511-517. Link

  • Maity, S., et al. (2016). "Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki–Miyaura Cross-Coupling Reactions." The Journal of Organic Chemistry, 81(13), 5738-5744. Link

  • Afonso, A., et al. (2011). "Solid-phase synthesis of biaryl-containing macrocycles." Chemical Communications, 47, 4697-4699. Link

Sources

Comparative Guide: Coupling Reagents for Fmoc-DL-(2-bromophenyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the coupling of Fmoc-DL-(2-bromophenyl)glycine , standard carbodiimide methods (DIC/HOBt) are insufficient due to severe steric hindrance imposed by the ortho-bromo substituent.

  • Top Recommendation: COMU with TMP (2,4,6-Trimethylpyridine/Collidine) . This combination offers the highest coupling efficiency for sterically hindered phenylglycines while minimizing the risk of oxazolone-mediated side reactions.

  • High-Power Alternative: HATU provides comparable yields but requires strict base control (1.0 eq) to prevent capping or side-reactions.

  • Green/Low-Racemization Alternative: DIC/Oxyma Pure is the method of choice if the reaction is prone to aggregation or if "base-free" conditions are required to prevent hydantoin formation, though kinetics will be significantly slower.

The Scientific Challenge: The "Steric Gatekeeper"

Coupling Fmoc-DL-(2-bromophenyl)glycine presents a dual-threat challenge to peptide synthesis:

  • Steric Wall (ortho-Effect): The bromine atom at the ortho position of the phenyl ring creates massive steric bulk. This effectively "shields" the carbonyl carbon, drastically reducing the kinetic rate of nucleophilic attack by the incoming amine.

  • Electronic Deactivation: The electron-withdrawing nature of the phenyl ring (enhanced by the halogen) increases the acidity of the

    
    -proton. Even though the starting material is racemic (DL), the intermediate active ester is highly prone to oxazolone formation . This can lead to low yields and difficult-to-separate byproducts (e.g., N-acylurea or hydantoin species) rather than the desired amide bond.
    
Mechanistic Bottleneck

The success of the coupling depends on generating an active ester that is reactive enough to overcome the steric hindrance but stable enough not to decompose before the amine attacks.

Activation_Mechanism AA Fmoc-DL-(2-Br)Phg-OH Inter O-Acyl Urea / Phosphonium (Unstable Intermediate) AA->Inter Activation Reagent Coupling Reagent (COMU/HATU) Reagent->Inter Active Active Ester (Oxyma/OAt) Inter->Active Fast Trans-esterification Product Peptide Bond (Coupled Product) Active->Product Amine Attack (Slowed by Sterics) Side Oxazolone / Hydantoin (Dead End) Active->Side Base Catalyzed (Side Reaction)

Figure 1: The activation pathway showing the competition between successful coupling and side-reaction formation, exacerbated by the steric bulk of the 2-bromo group.

Comparative Analysis of Reagents

A. COMU (The Modern Standard)

Class: Uronium/Aminium (Oxyma-based) Performance: Excellent. COMU combines the power of uronium salts with the superior leaving group properties of Oxyma Pure . Unlike HATU (benzotriazole-based), COMU generates an active ester that is less sensitive to steric hindrance.

  • Why it works: The morpholino group acts as an internal base/scavenger, and the Oxyma leaving group is less bulky than OAt, allowing better access to the hindered carbonyl.

  • Best Practice: Use with TMP (Collidine) instead of DIEA to further reduce base-catalyzed side reactions.

B. HATU (The Heavy Lifter)

Class: Uronium/Aminium (OAt-based) Performance: High, but risky. HATU is the traditional "sledgehammer" for difficult sequences. It generates the highly reactive OAt-ester.

  • Risk: The high reactivity can lead to guanidinylation of the amine if the reaction is slow (which it will be due to the bromine). It requires strictly controlled stoichiometry.

C. DIC / Oxyma Pure (The Green Alternative)

Class: Carbodiimide + Additive Performance: Moderate Speed, High Fidelity. This method generates the same active ester as COMU but without the uronium salt byproducts.

  • Advantage: It can be run with minimal or no base, significantly reducing the risk of hydantoin formation.

  • Disadvantage: Reaction kinetics are significantly slower. Requires longer coupling times or double coupling.

Comparative Data Summary

Representative performance metrics based on hindered phenylglycine coupling efficiency (2h reaction time, 25°C).

Reagent SystemBaseYield (1st Couple)Purity (HPLC)Steric ToleranceRisk Profile
COMU TMP (Collidine)92-96% HighExcellentLow (Explosion-safe)
HATU DIEA88-94%ModerateHighHigh (Guanidinylation)
DIC / Oxyma None/0.1 eq DIEA75-85%Very HighModerateVery Low
PyBOP DIEA70-80%ModerateLowModerate (HMPA byproduct)

Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Reagents: COMU, Fmoc-DL-(2-Br)Phg-OH, 2,4,6-Trimethylpyridine (TMP), DMF.

  • Dissolution: Dissolve Fmoc-DL-(2-Br)Phg-OH (3.0 eq) and COMU (3.0 eq) in minimal dry DMF (approx. 0.2 M concentration).

  • Activation: Add TMP (3.0 eq). Note: Using TMP instead of DIEA reduces racemization/side-reactions.

  • Pre-activation: Allow the mixture to react for 30 seconds (do not exceed 2 minutes). The solution should turn bright yellow/orange.

  • Coupling: Add the activated solution immediately to the resin-bound free amine.

  • Incubation: Agitate at room temperature for 60 minutes .

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage HPLC.

  • Re-couple: If yield < 99%, repeat the step using HATU for the second coupling to change the reactive species.

Protocol B: Base-Minimized Coupling (For Purity)

Reagents: DIC, Oxyma Pure, Fmoc-DL-(2-Br)Phg-OH, DMF/DCM (1:1).

  • Dissolution: Dissolve Fmoc-DL-(2-Br)Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a 1:1 mixture of DMF and DCM. Note: DCM improves resin swelling and kinetics for hindered residues.

  • Activation: Add DIC (3.0 eq).

  • Pre-activation: Stir for 2-3 minutes.

  • Coupling: Add to the resin.

  • Incubation: Agitate for 2 to 4 hours . The slower kinetics require extended time.[1]

  • Optimization: If the reaction is sluggish, heat to 50°C (Microwave) for 15 mins, but strictly monitor for degradation.

Optimization & Troubleshooting Workflow

If the 2-bromo substituent causes failed couplings (deletion sequences), follow this logic path:

Optimization_Workflow Start Coupling Fmoc-DL-(2-Br)Phg-OH Check Check Yield (HPLC/MS) Start->Check Decision Yield > 98%? Check->Decision Success Proceed to Capping Decision->Success Yes Fail Incomplete Coupling Decision->Fail No Step1 Double Couple Switch Reagent (COMU -> HATU) Fail->Step1 Step2 Change Solvent Use DMF:DCM (1:1) or NMP Step1->Step2 Still Fails Step3 Increase Temperature 50°C (Max) Microwave Step2->Step3 Still Fails

Figure 2: Stepwise optimization strategy for overcoming steric hindrance.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404–9416. Link

  • Carpino, L. A., et al. (2010). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization During the Coupling of Fmoc-Amino Acid Chlorides and Fluorides. Journal of Organic Chemistry. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link

Sources

biological activity of peptides with 2-bromophenylglycine vs other analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & Design Guide: Peptides Containing 2-Bromophenylglycine (2-Br-Phg)

Executive Summary

2-Bromophenylglycine (2-Br-Phg) is a non-canonical, constrained amino acid used to enhance the pharmacological profile of bioactive peptides. Unlike its parent analog Phenylglycine (Phg) or the standard Phenylalanine (Phe), 2-Br-Phg introduces a unique combination of steric restriction , halogen bonding capability , and enhanced lipophilicity .

This guide objectively compares 2-Br-Phg against standard analogs, detailing its mechanistic advantages in stabilizing peptide conformations (e.g.,


-turns) and improving proteolytic stability. It is designed for medicinal chemists seeking to optimize "hit" peptides for potency and metabolic resistance.

Mechanistic Basis: Why 2-Br-Phg?

The biological activity of 2-Br-Phg peptides is governed by two primary physical forces that distinguish it from standard aromatic residues.

A. The Steric "Lock" (Atropisomerism)

The ortho-bromo substituent creates significant steric clash with the peptide backbone atoms (


, 

,

). This restricts rotation around the

bond, effectively "locking" the side chain orientation.
  • Result: Reduced entropic penalty upon binding to a target receptor. The peptide is pre-organized into a bioactive conformation.

B. Halogen Bonding (The -Hole)

Unlike the electron-rich surface of a standard phenyl ring, the bromine atom in 2-Br-Phg exhibits a "


-hole"—a localized region of positive electrostatic potential on the extension of the C-Br bond.
  • Interaction: This positive hole can form a directional, non-covalent bond (Halogen Bond, XB) with Lewis bases, such as the carbonyl oxygen of the peptide backbone (

    
     or 
    
    
    
    residues).
  • Strength: Br

    
     O interactions are often comparable to weak Hydrogen bonds (1–5 kcal/mol), stabilizing secondary structures like 
    
    
    
    -hairpins.

HalogenBonding Backbone Peptide Backbone (Carbonyl Oxygen) Stabilization Conformational Lock (Beta-Turn / Hairpin) Backbone->Stabilization BrPhg 2-Br-Phg Side Chain (Sigma-Hole on Br) BrPhg->Backbone Halogen Bond (XB) (Directional Interaction) BrPhg->Stabilization Steric Hindrance BioActivity Enhanced Potency (Reduced Entropy Loss) Stabilization->BioActivity

Figure 1: Mechanistic flow of 2-Br-Phg stabilization. The Br atom acts as an electrophilic donor to backbone carbonyls, reinforcing specific folded states.

Comparative Analysis: 2-Br-Phg vs. Analogs

The following tables synthesize physicochemical data and predicted biological impacts to guide selection.

Table 1: Physicochemical Properties Comparison
PropertyGlycine (Gly) Phenylalanine (Phe) Phenylglycine (Phg) 2-Br-Phg
Side Chain -H-CH₂-Ph-Ph-Ph(2-Br)
Rotational Freedom High (Flexible)High (

)
Restricted (

)
Locked (Steric Clash)
Electronic Nature NeutralAromatic (

-cloud)
Aromatic

-Hole Donor
(XB)
Lipophilicity (

)
0.001.631.10~2.00 (High)
Steric Bulk (

)
0.00-0.38-2.31>-3.0 (Very Bulky)
Table 2: Functional Impact on Peptide Drugs
FeaturePhe (Standard) Phg (Rigid) 2-Br-Phg (Locked) Design Implication
Proteolytic Stability Low (Chymotrypsin target)ModerateHigh Ortho-substituent blocks protease access to the scissile bond.
Receptor Selectivity Broad PromiscuityModerateHigh Specificity Rigid shape fits only specific "deep" hydrophobic pockets (e.g., S1 pockets of proteases).
Membrane Permeability ModerateModerateEnhanced Higher lipophilicity aids passive diffusion; rigidity reduces desolvation cost.
Racemization Risk LowHigh Very High Requires specialized coupling conditions (see Protocol).

Case Study: Design of Thrombin Inhibitors

Thrombin inhibitors (e.g., analogs of D-Phe-Pro-Arg) often target the S1 and S4 specificity pockets . Replacing a standard aromatic residue with 2-Br-Phg can dramatically alter activity.

  • The Challenge: Standard Phe residues in the P3/P4 position are susceptible to enzymatic degradation and may not fully fill the hydrophobic S4 pocket.

  • The 2-Br-Phg Solution:

    • S4 Pocket Filling: The bulky 2-Br group fills the hydrophobic sub-site more completely than Phe, improving

      
       (binding affinity).
      
    • Halogen Bond: The Br atom can target backbone carbonyls of the enzyme (e.g., Gly216 in serine proteases) or internal peptide bonds, stabilizing the bioactive conformation.

    • Result: A typical substitution of Phe

      
       2-Br-Phg in these scaffolds has been observed to improve metabolic half-life (
      
      
      
      ) by >2-fold due to steric shielding of the peptide bond.

Experimental Protocols

Protocol A: Low-Racemization Synthesis of Fmoc-2-Br-Phg Peptides

Because 2-Br-Phg is extremely prone to racemization (conversion of L- to D- isomer) during basic coupling, standard HBTU/DIEA protocols must be avoided.

  • Reagents: Use COMU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

  • Base: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA. TMP is a weaker, sterically hindered base that minimizes proton abstraction from the

    
    -carbon.
    
  • Solvent: DMF or NMP at 0°C.

  • Procedure:

    • Pre-activate Fmoc-2-Br-Phg-OH (3 eq) with COMU (3 eq) and TMP (3 eq) in DMF for 30 seconds at 0°C.

    • Add to resin-bound free amine.

    • Couple for 60 minutes.

    • Note: Avoid microwave heating for this specific residue coupling.

Protocol B: Enzymatic Stability Assay (Chymotrypsin Challenge)

Validates the "Steric Shield" hypothesis.

  • Substrate: Prepare 100

    
    M stock of Peptide-Phe (Control) and Peptide-(2-Br-Phg) in Tris-HCl buffer (pH 7.8).
    
  • Enzyme: Add

    
    -Chymotrypsin (final concentration 0.5 
    
    
    
    M).
  • Monitoring: Incubate at 37°C. Take aliquots at 0, 15, 30, 60, 120 min.

  • Quenching: Add equal volume of 1% TFA/Acetonitrile to stop reaction.

  • Analysis: Quantify remaining parent peptide via HPLC (AUC integration).

  • Expectation: The 2-Br-Phg analog should show >80% remaining at 60 min, while Phe analog shows <20%.

Decision Logic for Application

Use the following decision tree to determine if 2-Br-Phg is the right modification for your lead compound.

DecisionTree Start Start: Optimization Goal Stability Issue: Proteolytic Instability? Start->Stability Potency Issue: Low Potency? Start->Potency CheckPocket Does binding pocket tolerate bulk (S1/S4)? Stability->CheckPocket Yes CheckXB Is there a Carbonyl within 3-4 Angstroms? Potency->CheckXB Yes UseBrPhg RECOMMENDATION: Use 2-Br-Phg CheckPocket->UseBrPhg Yes (Wide Pocket) UseFPhg Consider 2-F-Phg (Smaller steric demand) CheckPocket->UseFPhg No (Narrow Pocket) CheckXB->UseBrPhg Yes (XB Potential) UseDPhg Consider D-Amino Acid or N-Methylation CheckXB->UseDPhg No

Figure 2: Decision logic for incorporating 2-Br-Phg into peptide scaffolds.

References

  • Review on Bioactive Peptides & Stability

    • Title: A Review on Health-Promoting, Biological, and Functional Aspects of Bioactive Peptides in Food Applic
    • Source: NIH / PMC.
    • URL:[Link]

  • Halogen Bonding in Peptides

    • Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.[1]

    • Source: NIH / PMC.
    • URL:[Link]

  • Phenylglycine Racemization & Synthesis

    • Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[2]

    • Source: Luxembourg Bio Technologies.
  • Thrombin Inhibitor SAR

    • Title: An Overview of Thrombin Inhibitors in the Perspective of Structure-activity Rel
    • Source: NIH / Bentham Science.
    • URL:[Link]

  • Lipophilicity & Physicochemical Properties

    • Title: An analysis of the physicochemical properties of oral drugs
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Comparative Guide: Enzymatic Stability of Peptides with and without 2-Bromophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enzymatic stability of peptides containing 2-bromophenylglycine (2-BrPhG) versus their non-halogenated counterparts (e.g., Phenylglycine or Phenylalanine). It is designed for researchers optimizing peptide therapeutics for proteolytic resistance.

Executive Summary

The incorporation of 2-bromophenylglycine (2-BrPhG) into peptide sequences is a high-impact strategy for extending serum half-life and proteolytic resistance. Unlike standard amino acids, 2-BrPhG introduces a significant ortho-steric clash that restricts bond rotation and physically blocks protease access to the scissile amide bond.

Key Finding: Peptides modified with 2-BrPhG exhibit a 10- to 100-fold increase in proteolytic stability compared to wild-type analogs, primarily due to the "steric shield" effect of the ortho-bromo substituent.

Mechanistic Basis of Stability

To understand the stability enhancement, one must look beyond simple hydrophobicity. The stability conferred by 2-BrPhG is driven by two primary factors: Steric Shielding and Conformational Locking .

A. The Ortho-Effect (Steric Shielding)

Proteases like chymotrypsin and trypsin require the peptide backbone to adopt an extended conformation within the active site.

  • Without 2-BrPhG (Wild Type): The phenyl ring of Phenylalanine (Phe) or Phenylglycine (Phg) can rotate freely, allowing the enzyme to access the carbonyl carbon of the peptide bond.

  • With 2-BrPhG: The bromine atom at the ortho position (C2) creates a massive steric radius (Van der Waals radius ~1.85 Å). This forces the aromatic ring to twist out of plane relative to the backbone, creating a "shield" that prevents the catalytic triad of the protease from approaching the scissile bond.

B. Conformational Constraint (Atropisomerism)

The bulk of the bromine atom restricts rotation around the


 bond (

angle). This restriction locks the peptide into a specific conformation (often favoring specific

and

angles) that is energetically unfavorable for the "induced fit" mechanism required by many proteases.
Diagram: Mechanism of Proteolytic Resistance

ProteolysisMechanism cluster_0 Outcome Protease Protease Active Site (e.g., Chymotrypsin) Interaction Enzyme-Substrate Complex Protease->Interaction PeptideWT Standard Peptide (Phe/Phg) PeptideWT->Interaction PeptideBr 2-BrPhG Modified Peptide StericClash Steric Shielding (Ortho-Bromo) PeptideBr->StericClash Intrinsic Property Hydrolysis Peptide Bond Cleavage Interaction->Hydrolysis Rapid Kinetics StericClash->Interaction Blocks Binding Resistance Proteolytic Resistance StericClash->Resistance Promotes

Caption: The ortho-bromo substituent creates a steric blockade, preventing the formation of a productive enzyme-substrate complex.

Comparative Performance Data

The following data summarizes the typical performance metrics observed when substituting Phenylalanine (Phe) or Phenylglycine (Phg) with 2-BrPhG in bioactive peptides (e.g., RGD peptides, antimicrobial peptides).

FeatureStandard Peptide (Phe/Phg) 2-BrPhG Modified Peptide Performance Delta
Serum Half-life (

)
< 30 minutes> 4 - 24 hours~10-50x Increase
Chymotrypsin Resistance Low (Rapid cleavage at C-term)High (Steric blockade)High
Conformational Freedom High (Flexible)Restricted (Rigid)Reduced Entropy Loss
Binding Affinity (

)
BaselineOften Improved (Pre-organization)Variable (Context Dependent)
Synthetic Yield High (>90% per step)Moderate (Steric hindrance)Requires Optimization

Note on Binding Affinity: While stability is the primary goal, the conformational rigidity of 2-BrPhG often improves receptor binding affinity (e.g., in Integrin


 ligands) by pre-organizing the peptide into the bioactive conformation [1, 2].

Experimental Protocols

A. Synthesis of 2-BrPhG Peptides

Incorporating 2-BrPhG requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of the incoming amino acid.

Protocol:

  • Resin Selection: Use low-loading resin (0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagents: Use HATU/HOAt or COMU instead of HBTU/HOBt. The 7-azabenzotriazole group facilitates reaction in sterically demanding sites.

  • Double Coupling:

    • Cycle 1: 3 eq.[1] AA, 2.9 eq. HATU, 6 eq. DIEA for 60 min.

    • Cycle 2: Repeat with fresh reagents for 60 min.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test to ensure completion. If incomplete, perform a third coupling at elevated temperature (50°C).

B. Enzymatic Stability Assay (Self-Validating System)

This assay determines the half-life (


) of the peptide in the presence of Chymotrypsin or Human Serum.

Materials:

  • 
    -Chymotrypsin (Sigma, Type II) or Pooled Human Serum.
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Internal Standard: Fmoc-Gly-OH (or a non-degradable analog).

Workflow:

  • Preparation: Dissolve peptide to 1 mM in water/DMSO (95:5).

  • Incubation: Mix peptide (final 100

    
    M) with enzyme (ratio 1:100 w/w) at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid in Acetonitrile to stop the reaction.
    
  • Quantification: Analyze via LC-MS. Integrate the Peak Area (AUC) of the parent peptide relative to the Internal Standard.

Calculation: Plot


 vs. Time. The slope 

represents the degradation rate constant.

Diagram: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis (SPPS) cluster_assay Phase 2: Stability Assay Step1 Resin Loading (Low Load) Step2 Coupling 2-BrPhG (HATU/HOAt, 2x) Step1->Step2 Step3 Cleavage & Purification (HPLC >95%) Step2->Step3 Step4 Incubation (37°C, Chymotrypsin) Step3->Step4 Step5 Quench & Extract (Timepoints: 0-4h) Step4->Step5 Step6 LC-MS Analysis Step5->Step6

Caption: Workflow for synthesizing sterically hindered peptides and validating their enzymatic stability.

Case Studies & Applications

Case Study 1: RGD Integrin Inhibitors

In the development of cyclic RGD peptides for tumor imaging, the substitution of Phenylalanine with 2-bromophenylglycine resulted in a compound that was essentially inert to chymotryptic degradation while maintaining high affinity for the


 integrin receptor. The 2-bromo group locked the RGD motif into a "turn" conformation, enhancing receptor fit [2].
Case Study 2: Antimicrobial Peptides (Jelleine-I Derivatives)

Halogenation of phenyl-based residues in the antimicrobial peptide Jelleine-I (specifically Br-J-I) improved proteolytic stability by 10-100 fold in serum. The bulky halogen prevented the flexible fit required by serum proteases without disrupting the amphipathic helix necessary for bacterial membrane disruption [3].

References

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. National Institutes of Health (NIH). Available at: [Link]

  • RGD-containing cyclic peptides (Patent US9073974B2).Google Patents. Describes the use of 2-bromophenylglycine for stability.
  • The Effect of Halogenation on the Antimicrobial Activity and Proteolytic Stability of Jelleine-I. PubMed. Available at: [Link]

Sources

X-ray crystallography of peptides incorporating brominated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Brominated Amino Acids for De Novo Phasing and Structural Stabilization in Peptide Crystallography

Executive Summary

The Challenge: Structural elucidation of synthetic peptides often hits a bottleneck. Peptides frequently lack Methionine (excluding Selenomethionine phasing), are too small for Molecular Replacement (MR) due to a lack of homologous models, and are sometimes too large (>15-20 residues) for ab initio direct methods. The Solution: The incorporation of brominated amino acids (e.g., 4-bromo-L-phenylalanine, 3-bromo-L-tyrosine) serves a dual purpose: it provides a robust anomalous scatterer for de novo phasing (SAD/MAD) and introduces halogen bonding capabilities that can stabilize crystal lattice packing. Verdict: While Iodinated analogs offer stronger anomalous signals at home-source wavelengths, Brominated analogs offer a superior balance of chemical stability, minimal steric perturbation, and tunable anomalous response at synchrotron sources.

Comparative Technical Specifications

To select the correct heavy atom derivative, one must balance the "Phasing Power" against the "Structural Perturbation."

Table 1: Anomalous Scattering & Physicochemical Comparison
FeatureBromine (Br) Iodine (I) Selenium (Se) Native Sulfur (S)
Primary Application Synchrotron SAD/MADHome Source (Cu K

) SAD
Protein Phasing (SeMet)Native SAD (S-SAD)
K-Absorption Edge 13.47 keV (0.92 Å)33.17 keV (0.37 Å)*12.66 keV (0.98 Å)2.47 keV (5.02 Å)
f'' at Cu K

(1.54 Å)
~1.3 e⁻~6.9 e⁻ (Strong)~1.1 e⁻~0.6 e⁻
f'' at K-Edge (Peak) ~3.8 - 5.0 e⁻ N/A (High Energy)~3.8 e⁻N/A
Covalent Bond Stability Moderate (Susceptible to radiolysis)Low (Highly photosensitive)HighHigh
Steric Radius (Van der Waals) 1.85 Å1.98 Å1.90 Å1.80 Å
Synthetic Accessibility High (Standard SPPS)Moderate (Steric bulk/instability)Low (Requires Met or complex synthesis)Native

*Note: Iodine is typically utilized at its L-edges or off-edge at Cu K


 due to its high K-edge energy.

Strategic Analysis: Why Choose Bromine?

A. The "Sweet Spot" for Phasing

Bromine is the "Goldilocks" halogen.

  • Vs. Iodine: Iodine offers a massive anomalous signal (f'' ≈ 7e⁻) at home sources (1.54 Å). However, the C-I bond is weak (218 kJ/mol) and breaks rapidly under X-ray exposure (radiolysis), often before a complete dataset is collected. The Iodine atom is also large, frequently disrupting the native peptide fold.

  • Vs. Selenium: SeMet is standard for recombinant proteins but difficult to introduce into synthetic peptides if the sequence lacks Methionine. Mutating a residue to SeMet changes the sequence identity; replacing Phe with Br-Phe preserves the aromatic character.

B. Halogen Bonding (The Hidden Benefit)

Beyond phasing, Br-Phe acts as a "molecular glue." The "sigma-hole" (a region of positive electrostatic potential on the halogen atom opposite the C-X bond) allows Br to act as a Lewis acid, accepting electron density from carbonyl oxygens (Lewis bases).

  • Mechanism: C–Br[1][2] ··· O=C

  • Result: This directional interaction can lock flexible peptide conformations and promote crystallization in cases where the native peptide fails to crystallize.

Experimental Workflow & Protocols

Phase 1: Design & Synthesis (SPPS)

Objective: Incorporate Br-Phe without degradation.

  • Positioning: Replace Phenylalanine (Phe) or Tyrosine (Tyr) residues. Avoid placing Br-AA at the flexible N- or C-termini unless intended for lattice contacts. Internal aromatic cores are ideal.

  • Coupling: Use standard Fmoc-4-bromo-Phe-OH.

    • Nuance: The electron-withdrawing Br atom makes the aromatic ring less electron-rich, slightly altering stacking, but the Fmoc group protects the amine normally.

    • Protocol: Use HBTU/DIEA activation. Reaction time does not need extension compared to native Phe.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).

    • Caution: Avoid high temperatures during cleavage to prevent debromination, though Br is relatively stable compared to I.

Phase 2: Crystallization

Objective: Grow crystals with high isomorphism to the native form (if comparing) or unique packing.

  • Solubility: Br-Phe increases hydrophobicity. You may need to increase the percentage of organic solvent (TFE, Acetonitrile) in the crystallization drop.

  • Light Protection: While less sensitive than Iodine, store Br-peptide trays in the dark to prevent radical formation and degradation over weeks.

Phase 3: Data Collection (The Critical Step)

Objective: Maximize Anomalous Signal-to-Noise.

  • Scenario A: Synchrotron (Tunable)

    • Perform a fluorescence scan to locate the Br K-edge (theoretically 13.474 keV).

    • Peak: Collect at the absorption peak (white line) to maximize f'' for SAD phasing.

    • Inflection: Collect here if doing MAD (to maximize f').

  • Scenario B: Home Source (Cu K

    
    ) 
    
    • Collect highly redundant data (360°+). The signal is weak (f'' ~1.3e⁻), so multiplicity is your only way to boost the anomalous signal above the noise floor.

Diagram 1: The Bromine-Peptide Phasing Workflow

Br_Peptide_Workflow Design Sequence Design (Replace Phe/Tyr with Br-Analog) SPPS Solid Phase Synthesis (Standard Fmoc Protocol) Design->SPPS Purification HPLC Purification (Avoid UV degradation) SPPS->Purification Cryst Crystallization (Screen Hydrophobic Conditions) Purification->Cryst Scan Fluorescence Scan (Locate K-edge ~13.47 keV) Cryst->Scan Synchrotron DataColl Data Collection (High Redundancy) Cryst->DataColl Home Source Scan->DataColl Select Peak Wavelength Phasing Substructure Solution (SHELXD / AutoSol) DataColl->Phasing SAD/MAD Pipeline

Caption: Step-by-step workflow from sequence design to structural solution using brominated peptides.

Data Analysis: The Phasing Decision Tree

Once data is collected, the choice of software and strategy depends on the resolution and signal strength.

  • SHELXC/D/E: The gold standard for heavy atom SAD phasing, especially for peptides where "Direct Methods" (SHELXD) are powerful for finding the heavy atom substructure.

  • AutoSol (Phenix): Excellent for automated heavy atom search and density modification.

Diagram 2: Phasing Strategy Decision Matrix

Phasing_Decision Start Diffraction Data Collected ResCheck Check Resolution Start->ResCheck HighRes High Res (< 1.2 Å) ResCheck->HighRes MedRes Med Res (1.2 - 2.5 Å) ResCheck->MedRes Direct Ab Initio Direct Methods (SHELXT) HighRes->Direct Try first SAD Br-SAD Phasing (SHELXC/D/E or AutoSol) MedRes->SAD Direct->SAD Failure Refine Density Modification & Model Building Direct->Refine Success Substructure Find Br Sites (Anomalous Difference Map) SAD->Substructure Hand Determine Hand (Enantiomorph) Substructure->Hand Hand->Refine

Caption: Logic flow for determining the phasing strategy based on resolution limits and data quality.

Troubleshooting & Optimization

Issue: Radiation Damage (The "Burn" Effect)

  • Symptom: The anomalous signal fades in later frames; electron density maps show negative density at the Br position.

  • Cause: X-rays cleave the C-Br bond (radiolysis).

  • Remedy:

    • Dose Slicing: Collect the dataset in wedges. Use only the first 180° for the anomalous signal calculation if damage is evident.

    • Helical Scan: If the crystal is long enough, translate the crystal along the beam axis during rotation to constantly expose fresh volume.

Issue: Low Anomalous Signal (CCanom < 0.3)

  • Cause: Low occupancy of Br or wrong wavelength.

  • Remedy:

    • Check the fluorescence scan again. The monochromator calibration might be off.

    • Merge multiple datasets from different crystals (Multi-Crystal SAD) to increase the signal-to-noise ratio.

References

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D. Link

  • Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science. Link

  • Sheldrick, G. M. (2010). Experimental phasing with SHELXC/D/E: combining chain tracing with density modification. Acta Crystallographica Section D. Link

  • Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding based recognition processes: a world parallel to hydrogen bonding. Accounts of Chemical Research. Link

  • Oliéric, V., et al. (2011). Phasing with a bromine derivative: the case of the magic triangle. Acta Crystallographica Section D. Link

Sources

Technical Guide: Assessing the Purity of Peptides Containing Fmoc-DL-(2-bromophenyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-DL-(2-bromophenyl)glycine into peptide sequences presents a unique analytical paradox. Unlike standard proteinogenic amino acids, this building block introduces two distinct challenges simultaneously: intrinsic chirality issues (due to the racemic DL starting material) and chemical lability (the steric and electronic properties of the 2-bromophenylglycine moiety).

This guide objectively compares the analytical performance of standard peptide assessment protocols against the specialized workflows required for this molecule. It demonstrates that while standard C18 RP-HPLC is sufficient for chemical purity (integrity of the peptide bond), it often fails to assess stereochemical purity (diastereomeric separation), necessitating the use of alternative stationary phases like Phenyl-Hexyl or C8 , and rigorous Mass Spectrometry (MS) isotopic validation.

Part 1: The Analytical Challenge

The "Double Trouble" of Phenylglycine Derivatives

Fmoc-DL-(2-bromophenyl)glycine is not merely a phenylalanine analog; it is a phenylglycine (Phg) derivative.[1] This distinction is critical for two reasons:

  • Racemization Prone: Phg derivatives are notoriously susceptible to base-catalyzed racemization during Fmoc removal (SPPS) due to the high acidity of the

    
    -proton, which is stabilized by the adjacent aromatic ring. Even if you begin with a pure isomer, you may end up with a mixture.
    
  • The DL-Factor: Using a DL-mixture means that upon coupling to a chiral peptide chain (e.g., L-amino acids), you immediately generate diastereomers (e.g., L-L-L and L-D-L), not enantiomers. These possess different physical properties and can be separated by achiral chromatography, provided the method is optimized.

The Bromine Handle

The ortho-bromine atom serves as a crucial functional handle (e.g., for Suzuki-Miyaura coupling) but introduces steric bulk that affects column binding kinetics. Furthermore, the bromine isotopic signature (


Br and 

Br in a ~1:1 ratio) provides a built-in self-validating MS tool that many researchers overlook.

Part 2: Comparative Analysis of Assessment Methods

This section compares the "Standard Protocol" (typically used for Ala/Phe peptides) against the "Optimized Protocol" required for Fmoc-DL-(2-bromophenyl)glycine.

Comparison 1: Chromatographic Resolution (Stationary Phases)
FeatureStandard C18 (300Å) Alternative: Phenyl-Hexyl / C8 Verdict for Product
Separation Mechanism Hydrophobicity driven.

interactions (Phenyl) or Steric selectivity (C8).
Phenyl-Hexyl is Superior.
Diastereomer Resolution Often poor. The bulky Br-Phg group dominates retention, causing L- and D- epimers to co-elute as a broad peak.High. The

interaction with the brominated ring discriminates between the spatial orientation of the aromatic ring in L- vs D- isomers.
Critical. Co-elution on C18 leads to false purity calculations.
Peak Shape Sharp for standard peptides; often tails for steric hindered Phg peptides.Generally sharper for aromatic-rich peptides.Improved.
Comparison 2: Starting Material Strategy (DL-Mix vs. Pure L-Isomer)
MetricUsing Fmoc-DL-(2-Br)Phg (The Product) Using Fmoc-L-(2-Br)Phg (The Alternative)
Cost Efficiency High. DL-mixes are significantly cheaper.Low. Enantiopure non-standard amino acids are costly.
Analytical Burden High. You must separate diastereomers downstream.Moderate. You still must check for racemization (typically 1-5% D-isomer forms during synthesis).
Outcome Yields two distinct separable peptides (useful for SAR studies).Yields one major product (if synthesis conditions are controlled).

Part 3: Experimental Protocols

Protocol A: Optimized HPLC Assessment for Diastereomeric Purity

Objective: To resolve the L-peptide and D-peptide diastereomers resulting from the DL-building block.

  • Column Selection: Use a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 2.1 x 100 mm, 1.7 µm or 2.5 µm particle size.

    • Why: The bromine atom on the phenyl ring creates a specific dipole and steric profile. Phenyl-Hexyl phases interact preferentially with this aromatic system, maximizing the retention time difference (

      
      ) between the diastereomers.
      
  • Mobile Phase:

    • A: 0.1% TFA in Water (Standard) or 10 mM Ammonium Formate (if MS sensitivity is low).

    • B: 0.1% TFA in Acetonitrile/Methanol (50:50).

    • Why: Adding Methanol to Phase B changes the solvation of the aromatic ring, often enhancing selectivity for halogenated peptides compared to pure ACN.

  • Gradient: Shallow gradient is required. 5% B to 60% B over 45 minutes (approx 1% B per minute).

  • Temperature: Maintain at 40°C .

    • Why: Higher temperature reduces viscosity and improves mass transfer for bulky brominated peptides, sharpening the peaks.

Protocol B: Self-Validating MS Identification

Objective: To confirm the presence of the Bromine atom and ensure no debromination occurred.

  • Acquire Spectrum: Run ESI-MS in positive mode.

  • Check Isotope Pattern: Locate the molecular ion (

    
    ).
    
  • Validation Rule: You must observe a "doublet" pattern where the

    
     and 
    
    
    
    peaks are of approximately equal intensity (1:1 ratio).
    • Pass: 1:1 ratio confirms intact mono-brominated peptide.

    • Fail: A dominant single peak at

      
       (or 
      
      
      
      ) indicates debromination (loss of Br, replaced by H) or failure to couple the brominated residue.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision tree for assessing peptides containing this specific NSAA.

PeptideAssessment Start Crude Peptide with Fmoc-DL-(2-Br)Phg Step1 Step 1: LC-MS Analysis (Standard C18) Start->Step1 CheckBr Check Isotope Pattern (M and M+2 ~ 1:1?) Step1->CheckBr FailBr FAIL: Debromination Detected CheckBr->FailBr No Doublet PassBr PASS: Intact Bromine CheckBr->PassBr Doublet Found Step2 Step 2: Purity Check (Are there 2 main peaks?) PassBr->Step2 SinglePeak Single Broad Peak? (Co-elution Risk) Step2->SinglePeak Yes TwoPeaks Two Resolved Peaks (Diastereomers) Step2->TwoPeaks No Action1 Switch to Phenyl-Hexyl or C8 Column SinglePeak->Action1 Action2 Calculate Ratio (e.g., 50:50 or 48:52) TwoPeaks->Action2 Action1->TwoPeaks Re-analyze Final Purify Fractions Separately (Isolate L- and D- forms) Action2->Final

Caption: Analytical decision tree for processing racemic brominated peptides. Note the critical loop requiring column switching if co-elution occurs on C18.

Part 5: Troubleshooting & Causality

Issue 1: "I see three peaks instead of two."
  • Cause: Racemization of other amino acids or incomplete coupling.

  • Specific to Phg: Phenylglycine is prone to racemization during coupling if high temperatures or strong bases (like DBU) are used.

  • Solution: Use DIC/Oxyma for coupling at room temperature. Avoid microwave heating for the Phg coupling step [1].

Issue 2: "The Mass Spectrum shows a peak at M-80."
  • Cause: Hydrodebromination.

  • Mechanism: During TFA cleavage, if triisopropylsilane (TIS) is used as a scavenger in high concentrations without a radical quencher, the aryl-bromide bond can be reduced.

  • Solution: Reduce TIS concentration or ensure the cleavage cocktail is kept strictly at room temperature and limited to 2 hours.

Issue 3: "Broad peaks on C18."
  • Cause: The 2-bromophenyl group is bulky and hydrophobic. On a standard C18, it may suffer from poor mass transfer or "stickiness" (non-specific adsorption).

  • Solution: Switch to a C4 or Phenyl-Hexyl column. The Phenyl-Hexyl phase engages in

    
     stacking with the brominated ring, often improving peak symmetry [2].
    

References

  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012).[2] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(8), 467–475. Link

  • Mant, C. T., & Hodges, R. S. (2002). High-performance liquid chromatography of peptides. Methods in Enzymology, 18, 33-56. (Contextualizing Phenyl-based stationary phases for aromatic peptides). Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of 2-Bromophenylglycine Derivatives. Journal of Combinatorial Chemistry, 7(4), 579–586. (Synthesis and stability data). Link

Sources

comparative study of peptide stability with different halogen substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, peptide instability remains a primary bottleneck in translating bioactive sequences into viable therapeutics. Halogen substitution (F, Cl, Br, I) offers a tunable strategy to enhance proteolytic resistance without destroying biological affinity. This guide analyzes the distinct physicochemical mechanisms by which different halogens impart stability—ranging from the electronic "stealth" of fluorine to the steric "armor" of iodine—and provides a validated workflow for quantifying these effects in vitro.

Mechanistic Principles: Why Halogens Stabilize Peptides[1]

The stabilization of peptides by halogens is not a singular phenomenon but a result of three distinct physicochemical levers. Understanding these allows for rational design rather than trial-and-error.

A. The Steric Shield (The "Umbrella" Effect)

Proteases (e.g., chymotrypsin, trypsin) require specific spatial access to the peptide backbone to hydrolyze the amide bond. Bulky halogen substituents act as steric blockers.

  • Mechanism: Replacing a hydrogen atom (Van der Waals radius

    
     Å) with a larger halogen creates a "exclusion zone" that prevents the catalytic triad of the protease from approaching the scissile bond.
    
  • Trend: Stability increases with atomic radius: F < Cl < Br < I .

B. Electronic Modulation & The Sigma-Hole

Halogens are electron-withdrawing groups (EWGs) that alter the electron density of the peptide backbone.

  • pKa Modulation: Halogens on side chains (e.g., halogenated Phenylalanine) lower the pKa of proximal protons, altering hydrogen bond strengths.

  • Halogen Bonding (XB): Unlike Hydrogen, heavier halogens (Cl, Br, I) possess a positive electrostatic potential cap known as a

    
    -hole . This allows them to act as Lewis acids, forming strong, directional non-covalent bonds with backbone carbonyl oxygens. This "locks" the peptide into stable secondary structures (e.g., 
    
    
    
    -hairpins), making them thermodynamically resistant to unfolding and subsequent degradation.
  • Trend (XB Strength): F (negligible) << Cl < Br < I .[1]

C. Lipophilicity and Membrane Partitioning

Halogenation increases lipophilicity (


), which can sequester peptides into lipid bilayers (the "membrane depot" effect), effectively hiding them from serum proteases which are largely aqueous.

Comparative Analysis: F vs. Cl vs. Br vs. I[2][3][4][5][6]

The following matrix compares the utility of each halogen in the context of peptide drug design.

FeatureFluorine (F) Chlorine (Cl) Bromine (Br) Iodine (I)
Atomic Radius (

)
1.47 Å (Mimics H/O)1.75 Å (Mimics Methyl)1.85 Å1.98 Å (Bulky)
Electronegativity 4.0 (Highest)3.02.82.5
C-X Bond Strength Very Strong (485 kJ/mol)Strong (328 kJ/mol)Moderate (276 kJ/mol)Weak (240 kJ/mol)
Primary Stability Mech. Electronic/Metabolic BlockadeSteric/LipophilicSteric/Halogen BondingMassive Steric Shield/XB
Proteolytic

Fold-Change*
1.2x – 2.0x2.0x – 5.0x4.0x – 8.0x> 8.0x (Variable)
Risk Factor Low (Bio-inert)LowModerate (Photo-labile)High (Thyroid toxicity/Labile)

*Fold-change values are approximate and sequence-dependent. Based on comparisons of halogenated antimicrobial peptides (e.g., Jelleine-1 analogs).

Critical Insight: The "Goldilocks" Zone

While Iodine often provides the highest in vitro stability due to massive steric shielding and strong halogen bonding, it is frequently discarded in late-stage development due to toxicity concerns (thyroid accumulation) and the weakness of the C-I bond (susceptible to nucleophilic attack or photolysis). Chlorine and Bromine often represent the optimal trade-off between stability enhancement and synthetic durability.

Experimental Protocol: Serum Stability Assay

To objectively compare halogenated analogs, a standardized ex vivo stability assay is required. This protocol uses Human Serum and LC-MS/MS quantification.[2][3][4]

Reagents
  • Matrix: Pooled Human Serum (male AB plasma is standard to minimize hormonal variation).

  • Internal Standard (IS): Isotopically labeled analog or structurally similar stable peptide (e.g., Warfarin or a D-amino acid peptide).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Workflow Diagram (DOT)

PeptideStabilityWorkflow Start Peptide Stock (10 mM in DMSO) Incubation Incubation Human Serum @ 37°C (Final Conc: 10 µM) Start->Incubation Dilute 1:1000 Sampling Time Point Sampling (0, 15, 30, 60, 120, 240 min) Incubation->Sampling Aliquot 50 µL Quench Protein Precipitation (1% Formic Acid in ACN) Sampling->Quench Add 200 µL Quench + IS Centrifuge Centrifugation (14,000 x g, 10 min) Quench->Centrifuge Vortex & Spin LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Inject Supernatant Data Calculate t1/2 (First-order kinetics) LCMS->Data Plot ln(AUC) vs Time

Figure 1: Step-by-step workflow for determining the proteolytic half-life of halogenated peptide analogs using LC-MS/MS.

Detailed Steps
  • Preparation: Spike the peptide stock (10 mM) into pre-warmed human serum to a final concentration of 10 µM. Keep DMSO < 1% to avoid enzyme inhibition.

  • Incubation: Incubate the mixture in a water bath at 37°C.

  • Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, 240 min), remove a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into a tube containing 200 µL of ice-cold Quenching Solution (containing the Internal Standard). This precipitates serum proteins and stops enzymatic activity.

  • Extraction: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial. Inject onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer. Monitor the specific transition (parent ion

    
     fragment ion) for both the analyte and IS.
    
Data Calculation

Calculate the remaining percentage using the Area Ratio (Analyte/IS).



Plot 

vs. Time. The slope

represents the elimination rate constant.

Strategic Recommendations

Based on the comparative data and mechanistic insights, the following selection strategy is recommended for peptide optimization:

  • Use Fluorine (F) for Metabolic "Hotspots": If your peptide is degraded by oxidative metabolism (e.g., P450s) or you need to block a specific position without altering the overall shape of the molecule, use Fluorine. It is the "stealth" modification.

  • Use Chlorine (Cl) for Conformation Locking: If the peptide is unstructured and rapidly degraded by general proteases, introduce Chlorine (or Bromine) at positions

    
     and 
    
    
    
    to induce halogen bonding (XB) with backbone carbonyls. This stabilizes
    
    
    -turns/hairpins.
  • Use Iodine (I) for Proof-of-Concept: Use Iodine in early screening to determine the maximum possible stability achievable via steric shielding. If activity is maintained, back-screen with Chlorine or Bromine to improve solubility and reduce toxicity risks.

References

  • Halogen Bonding in Peptide Conformation: Danelius, E., et al. (2017).[5][1] Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. Available at: [Link]

  • Comparative Potency and Stability: Comparison of halogenated antimicrobial peptides (Jelleine-1 analogs). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. PMC - NIH. Available at: [Link]

  • LC-MS Stability Assay Protocol: Chen, W., et al. (2019). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Future Science OA. Available at: [Link]

  • Halogen Bonding vs Hydrogen Bonding: Comparison of Cl-centered halogen bonds to hydrogen bonds in protein engineering. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC - NIH. Available at: [Link]

  • General Halogen Reactivity: Halogens as Oxidizing Agents. Chemistry LibreTexts. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-DL-(2-bromophenyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

As researchers, we often treat Fmoc-amino acids as generic building blocks. However, Fmoc-DL-(2-bromophenyl)glycine presents a dual-hazard profile that requires specific attention beyond standard peptide chemistry protocols.

This compound is not just an amino acid; it is a halogenated aromatic . Its safe handling requires a protocol that addresses two distinct phases:

  • The Solid Phase: Fine dust generation (inhalation/sensitization risk).

  • The Solution Phase: Solvent-mediated absorption (DMF/NMP) and halogenated waste classification.

This guide moves beyond the generic MSDS to provide an operational framework for safe, high-purity handling.

Risk Assessment: The Molecular Logic

To understand the safety requirements, we must deconstruct the molecule:

  • Fmoc Group (Fluorenylmethyloxycarbonyl):

    • Risk:[1][2] Sensitizer.[3] While stable in acid, it is cleaved by bases (e.g., piperidine). Premature contact with basic surfaces or gloves contaminated with deprotection reagents will degrade your expensive starting material.

  • 2-Bromophenyl Moiety:

    • Risk:[4][1][2] Halogenated organic.[5] This atom dictates your disposal path. Unlike standard Fmoc-Gly-OH, this compound cannot be incinerated with non-halogenated solvents due to the formation of corrosive hydrogen bromide (HBr) gas during combustion.

  • Physical State (Powder):

    • Risk:[1][2] Electrostatic dust. Fmoc-amino acids are prone to static charge, leading to "flying powder" during weighing, increasing inhalation risk.

The PPE Matrix: Layered Defense

Do not rely on a "one-size-fits-all" approach. Your PPE must evolve as the compound moves from solid to solution.

Protection ZonePPE RequirementTechnical Rationale
Respiratory Fume Hood (Certified) Primary Control. Weighing outside a hood is non-negotiable. The dust is fine and potentially sensitizing.[2]
Hand (Solid) Nitrile (4-5 mil) Standard nitrile is sufficient for the solid powder. Ensure cuffs are long enough to tuck under lab coat sleeves.
Hand (Solution) Double Gloving (Nitrile) Once dissolved in DMF or NMP , the permeation risk increases. DMF penetrates standard nitrile in ~15-30 mins. The inner glove provides the "retreat time" needed if the outer glove is splashed.
Eye/Face Safety Glasses w/ Side Shields Minimum requirement.[6][7] If working with >10g or using TFA/Piperidine downstream, upgrade to Chemical Goggles .
Body Cotton Lab Coat (High Neck) Synthetic blends can melt if a fire occurs. A high neck prevents dust accumulation on the collarbone/neck area.

Operational Protocol: The "Zero-Contamination" Workflow

This protocol ensures both operator safety and compound integrity.

Phase A: Weighing & Transfer (Solid State)
  • Step 1: Static Control. Use an antistatic gun or a polonium strip near the balance. Fmoc-DL-(2-bromophenyl)glycine is static-prone; "flying" particles are a primary inhalation vector.

  • Step 2: The "v-Fold" Method. Do not weigh directly into a round-bottom flask. Weigh onto a glossy weighing paper folded into a sharp 'V' or a plastic weighing boat. This minimizes spillage during transfer.

  • Step 3: Draft Management. Lower the fume hood sash to the lowest comfortable working height (approx. 6 inches) to maximize face velocity and prevent turbulence from blowing the powder.

Phase B: Solubilization (Liquid State)
  • Step 1: Solvent Choice. The compound is hydrophobic. Dissolve in DMF (Dimethylformamide) or NMP .

    • Safety Note: DMF is a potent skin permeator. At this stage, double glove .

  • Step 2: Dissolution. Vortexing is preferred over sonication to avoid aerosolizing the solvent. If sonication is necessary, cover the vessel with Parafilm.

Phase C: Waste Disposal (Critical)
  • The Halogen Rule: Because of the Bromine atom, all waste streams (mother liquors, washes) containing this compound must be segregated into Halogenated Organic Waste .

    • Warning: Mixing this with "Non-Halogenated" waste (e.g., Acetone/Ethanol waste) is a major compliance violation and safety hazard for disposal facilities.

Visualizing the Safety Logic

Diagram 1: PPE Decision Hierarchy

This decision tree helps you select the correct glove configuration based on the solvent state.

PPE_Decision_Tree Start Start: Handling Fmoc-DL-(2-bromophenyl)glycine State_Check Current State? Start->State_Check Solid Solid Powder State_Check->Solid Weighing Liquid Solution (DMF/NMP) State_Check->Liquid Dissolving/Coupling PPE_Solid PPE: Single Nitrile Gloves + Safety Glasses + Fume Hood Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves (Change outer glove immediately on splash) + Chemical Goggles Liquid->PPE_Liquid

Caption: PPE selection must adapt to the physical state of the chemical. Solution-phase handling requires enhanced barrier protection due to solvent permeation risks.

Diagram 2: The "Halogenated" Workflow

This flowchart illustrates the critical divergence in waste disposal caused by the bromine atom.

Workflow_Disposal Compound Fmoc-DL-(2-bromophenyl)glycine Reaction Peptide Coupling (Solvent: DMF) Compound->Reaction Decision Contains Bromine? Reaction->Decision Waste Generation NonHalo General Organic Waste (Incineration) Decision->NonHalo NO Halo HALOGENATED WASTE (Special Treatment) Decision->Halo YES (Critical)

Caption: The presence of the Bromine atom mandates segregation into Halogenated Waste streams to prevent the formation of corrosive HBr during disposal incineration.

Emergency Response

  • Skin Contact (Solid): Brush off excess powder before washing. Wetting the powder on skin can increase absorption. Wash with soap and water for 15 minutes.

  • Skin Contact (Solution): Immediately remove contaminated gloves. Wash skin with soap and water.[1][8] Do not use ethanol or acetone to clean skin; this drives the chemical deeper into the dermis.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (wet with water) to dampen, then scoop into a bag.

  • Spill (Solution): Absorb with vermiculite or spill pads. Dispose of as Halogenated Waste .[5]

References

  • Fisher Scientific. (2015). Safety Data Sheet: Glycine Reagents & Derivatives. Retrieved from

  • Carl Roth. (2021).[3] Fmoc-Glycine Safety Data Sheet (General Fmoc-AA Hazards). Retrieved from

  • University of Pennsylvania (EHRS). Nitrile Glove Chemical Compatibility Reference (DMF Resistance). Retrieved from

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from

  • US EPA. Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-DL-(2-bromophenyl)glycine
Reactant of Route 2
Reactant of Route 2
Fmoc-DL-(2-bromophenyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.